2-Acetylphenyl 3-methoxy-4-nitrobenzoate
Description
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Properties
IUPAC Name |
(2-acetylphenyl) 3-methoxy-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c1-10(18)12-5-3-4-6-14(12)23-16(19)11-7-8-13(17(20)21)15(9-11)22-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENZJPOSABKOLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857334 | |
| Record name | 2-Acetylphenyl 3-methoxy-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145370-32-7 | |
| Record name | 2-Acetylphenyl 3-methoxy-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate
This in-depth technical guide provides a detailed synthesis pathway for 2-Acetylphenyl 3-methoxy-4-nitrobenzoate, a compound of interest for researchers and professionals in drug development and medicinal chemistry. The proposed synthesis leverages the robust and versatile Steglich esterification, a mild and efficient method for forming ester bonds. This document offers a comprehensive overview of the synthetic strategy, detailed experimental protocols, and the underlying chemical principles.
Introduction: Strategic Approach to Synthesis
The synthesis of this compound involves the formation of an ester linkage between 2-hydroxyacetophenone and 3-methoxy-4-nitrobenzoic acid. Given the potential for sensitivity of the functional groups present in the starting materials, a mild esterification method is paramount. The Steglich esterification is an ideal choice as it operates under neutral conditions at room temperature, thus avoiding the harsh acidic or basic environments of traditional methods like Fischer esterification.[1][2] This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the reaction between a carboxylic acid and an alcohol.[3]
The core of this strategy lies in the activation of the carboxylic acid (3-methoxy-4-nitrobenzoic acid) by DCC to form a highly reactive O-acylisourea intermediate.[4] This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of 2-hydroxyacetophenone. The addition of a catalytic amount of DMAP significantly accelerates the reaction by forming an even more reactive N-acylpyridinium intermediate, ensuring high yields and minimizing side reactions.[1][4]
Reactant Overview
A thorough understanding of the starting materials is critical for successful synthesis.
| Compound | Structure | Molar Mass ( g/mol ) | Key Properties |
| 2-Hydroxyacetophenone | 136.15 | White to off-white crystalline solid. Soluble in ethanol, ether, and chloroform; sparingly soluble in water.[5] A versatile intermediate in pharmaceutical and fragrance industries.[6] | |
| 3-Methoxy-4-nitrobenzoic acid | 197.15 | Yellow solid.[7] A key reagent in organic synthesis, particularly for introducing methoxy and nitro functionalities into molecules for pharmaceutical and dye production.[7] |
Synthesis Pathway and Mechanism
The synthesis of this compound is achieved through a single-step Steglich esterification.
Caption: Overall reaction scheme for the synthesis.
The mechanism of the Steglich esterification is a well-established process:
Caption: Experimental workflow for the synthesis.
-
Reaction Setup : In a clean, dry round-bottom flask, dissolve 2-hydroxyacetophenone (1.0 eq), 3-methoxy-4-nitrobenzoic acid (1.0 eq), and 4-dimethylaminopyridine (0.1 eq) in anhydrous dichloromethane.
-
Addition of Coupling Agent : Cool the solution to 0 °C in an ice bath. To this stirred solution, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise.
-
Reaction Progression : Allow the reaction mixture to slowly warm to room temperature and stir overnight. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Removal of Byproduct : After the reaction is complete (monitored by TLC), filter the mixture through a Büchner funnel to remove the insoluble DCU. Wash the filter cake with a small amount of cold dichloromethane.
-
Aqueous Work-up : Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification : Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy : To confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons.
-
Infrared (IR) Spectroscopy : To identify the characteristic functional groups, particularly the ester carbonyl stretch.
-
Mass Spectrometry (MS) : To determine the molecular weight of the compound.
-
Melting Point : To assess the purity of the final product.
Safety Considerations
-
DCC is a potent allergen and should be handled with gloves in a well-ventilated fume hood. [8]* Dichloromethane is a volatile and potentially hazardous solvent; appropriate personal protective equipment should be worn.
-
Standard laboratory safety practices should be followed throughout the procedure.
Conclusion
The synthesis of this compound can be effectively achieved through the Steglich esterification of 2-hydroxyacetophenone and 3-methoxy-4-nitrobenzoic acid. This method offers a mild, efficient, and high-yielding pathway, making it suitable for laboratory-scale synthesis. The detailed protocol and mechanistic insights provided in this guide are intended to support researchers in the successful synthesis and further investigation of this and related compounds.
References
- Grokipedia.
- Organic Chemistry Portal. Acid to Ester - Common Conditions.
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- YouTube.
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An In-depth Technical Guide to 2-Acetylphenyl 3-methoxy-4-nitrobenzoate: Synthesis, Characterization, and Physicochemical Properties
This technical guide provides a comprehensive overview of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate, a novel aromatic ester with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data on this specific molecule, this guide synthesizes information from its precursors, 2'-hydroxyacetophenone and 3-methoxy-4-nitrobenzoic acid, to propose a robust synthetic route and predict its key chemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction and Rationale
Aromatic esters are a class of compounds with significant importance in the pharmaceutical and chemical industries. The combination of an activated phenolic ketone (2'-hydroxyacetophenone) with a substituted benzoic acid (3-methoxy-4-nitrobenzoic acid) in the form of this compound is of interest for its potential as a building block in the synthesis of more complex molecules. The electron-withdrawing nitro group and the electron-donating methoxy group on the benzoate ring, coupled with the reactive acetyl group on the phenyl moiety, offer multiple sites for further chemical modification.
This guide will provide a detailed, step-by-step protocol for the synthesis of this compound via a Steglich esterification, a mild and efficient method suitable for the esterification of phenols.[1][2] Furthermore, we will present a thorough analysis of the predicted physicochemical and spectroscopic properties of the target compound, providing a solid foundation for its synthesis and characterization in a laboratory setting.
Physicochemical Properties of Starting Materials
A successful synthesis begins with a thorough understanding of the starting materials. The table below summarizes the key properties of 2'-hydroxyacetophenone and 3-methoxy-4-nitrobenzoic acid.
| Property | 2'-Hydroxyacetophenone | 3-Methoxy-4-nitrobenzoic acid |
| Molecular Formula | C₈H₈O₂ | C₈H₇NO₅ |
| Molecular Weight | 136.15 g/mol | 197.15 g/mol |
| Appearance | Clear yellow to brown liquid | Off-white to light yellow crystalline powder |
| Melting Point | 4-6 °C | 233-235 °C |
| Boiling Point | 213 °C | Not available |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, chloroform.[2][3] | Insoluble in water; soluble in ethanol, chloroform, DMSO, and dichloromethane.[4][5][6] |
| CAS Number | 118-93-4 | 5081-36-7 |
Proposed Synthesis of this compound
The synthesis of this compound can be effectively achieved through a Steglich esterification. This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the ester formation under mild conditions.[1][7]
Experimental Protocol
Materials:
-
2'-Hydroxyacetophenone (1.0 eq)
-
3-Methoxy-4-nitrobenzoic acid (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2'-hydroxyacetophenone (1.0 eq), 3-methoxy-4-nitrobenzoic acid (1.0 eq), and DMAP (0.1 eq). Dissolve the mixture in anhydrous DCM.
-
Addition of Coupling Agent: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Predicted Physicochemical and Spectroscopic Properties
The following properties for this compound are predicted based on its chemical structure and the known data of its precursors.
| Property | Predicted Value |
| Molecular Formula | C₁₆H₁₃NO₆ |
| Molecular Weight | 315.28 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 120-140 °C (estimated) |
| Solubility | Expected to be soluble in common organic solvents like DCM, ethyl acetate, and acetone. |
Predicted Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.0-8.2 ppm (d, 1H): Aromatic proton ortho to the nitro group on the benzoate ring.
-
δ ~7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the acetyl group on the phenyl ring.
-
δ ~7.6-7.8 ppm (dd, 1H): Aromatic proton meta to the nitro group and ortho to the methoxy group on the benzoate ring.
-
δ ~7.2-7.5 ppm (m, 3H): Remaining aromatic protons.
-
δ ~4.0 ppm (s, 3H): Methoxy group protons.
-
δ ~2.6 ppm (s, 3H): Acetyl group protons.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~198 ppm: Carbonyl carbon of the acetyl group.
-
δ ~165 ppm: Carbonyl carbon of the ester group.
-
δ ~155 ppm: Aromatic carbon attached to the methoxy group.
-
δ ~150 ppm: Aromatic carbon attached to the nitro group.
-
δ ~120-140 ppm: Remaining aromatic carbons.
-
δ ~56 ppm: Methoxy carbon.
-
δ ~29 ppm: Acetyl methyl carbon.
Infrared (IR) Spectroscopy (KBr pellet):
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1740 cm⁻¹: C=O stretching of the ester group.
-
~1680 cm⁻¹: C=O stretching of the acetyl group.
-
~1520 and ~1350 cm⁻¹: Asymmetric and symmetric NO₂ stretching.
-
~1250 cm⁻¹: C-O stretching of the ester and ether groups.
Conclusion
This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of this compound. The proposed Steglich esterification protocol offers a mild and efficient route to this novel compound. The predicted physicochemical and spectroscopic data serve as a valuable reference for researchers undertaking its synthesis and purification. The multi-functional nature of this molecule suggests its potential as a versatile intermediate in the development of new pharmaceutical agents and functional materials.
References
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Georganics. 3-Methoxy-4-nitrobenzoic acid - High purity. Retrieved from: [Link]
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ChemBK. 3-Methoxy-4-nitrobenzoic acid. Retrieved from: [Link]
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Wikipedia. Steglich esterification. Retrieved from: [Link]
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JoVE. Video: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from: [Link]
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Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from: [Link]
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ResearchGate. Selective esterifications of alcohols and phenols through carbodiimide couplings. Retrieved from: [Link]
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Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from: [Link]
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Organic Chemistry Portal. Steglich Esterification. Retrieved from: [Link]
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ResearchGate. How to purify esterefication product?. Retrieved from: [Link]
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ResearchGate. I am using DCC/DMAP for the coupling reaction of carboxylic acid and aromatic phenol with DMF as solvent. Is there any method to remove DCU?. Retrieved from: [Link]
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The Catalyst's Companion. N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Retrieved from: [Link]
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An Inquiry into the Synthetic Ester: 2-Acetylphenyl 3-methoxy-4-nitrobenzoate
Abstract
This document addresses the chemical compound 2-Acetylphenyl 3-methoxy-4-nitrobenzoate, identified by the CAS number 145370-32-7. An extensive search of publicly available scientific literature and chemical databases reveals a significant scarcity of in-depth technical information regarding this specific molecule. While basic chemical identifiers are available, detailed experimental data on its synthesis, physicochemical properties, biological activity, and potential applications are not presently documented in readily accessible sources. This guide, therefore, serves to consolidate the available information and provide a theoretical framework for its synthesis based on established chemical principles and the known characteristics of its precursor molecules. It is critical to emphasize that the proposed methodologies are speculative and await experimental validation.
Introduction
This compound is an aromatic ester with the molecular formula C₁₆H₁₃NO₆ and a molecular weight of approximately 315.28 g/mol .[1][2] Its structure suggests a synthetic origin, likely prepared for specific research or screening purposes that have not been published in the broader scientific literature. The molecule is comprised of two key moieties: a 2-acetylphenyl group derived from 2'-hydroxyacetophenone and a 3-methoxy-4-nitrobenzoyl group derived from 3-methoxy-4-nitrobenzoic acid. The arrangement of these functional groups hints at potential applications in areas such as medicinal chemistry or materials science, where ester functionalities and nitroaromatic systems are often explored. However, without empirical data, any discussion of its utility remains conjectural.
Physicochemical Properties
Detailed, experimentally determined physicochemical properties for this compound are not available in the public domain. The table below lists the basic computed properties.
| Property | Value | Source |
| CAS Number | 145370-32-7 | [1][2][3][4] |
| Molecular Formula | C₁₆H₁₃NO₆ | [1][2] |
| Molecular Weight | 315.27752 g/mol | [1] |
For the purpose of providing a more complete, albeit theoretical, profile, the known properties of the precursor molecules are presented below. These properties would influence the reaction conditions for the synthesis of the target compound.
Table 2: Properties of Precursor Molecules
| Precursor | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 3-Methoxy-4-nitrobenzoic acid | 5081-36-7 | C₈H₇NO₅ | 197.14 | 233-235 | Insoluble in water; soluble in ethanol, chloroform, DMSO.[5][6][7] |
| 2'-Hydroxyacetophenone | 118-93-4 | C₈H₈O₂ | 136.15 | 3-6 | Slightly soluble in water; soluble in ether, ethanol, chloroform.[8][9][10] |
Theoretical Synthesis Protocol
The synthesis of this compound can be logically achieved through the esterification of 2'-hydroxyacetophenone with 3-methoxy-4-nitrobenzoic acid. A common method for such a transformation is the Steglich esterification, which utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This method is well-suited for coupling carboxylic acids and alcohols under mild conditions.
Proposed Reaction Scheme:
Caption: Proposed Steglich esterification for the synthesis of this compound.
Step-by-Step Methodology (Theoretical):
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-methoxy-4-nitrobenzoic acid and 1.1 equivalents of 2'-hydroxyacetophenone in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 0.1 equivalents) to the solution.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 1.2 equivalents of dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in the same anhydrous solvent.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the dicyclohexylurea (DCU) byproduct, if DCC was used, will precipitate and can be removed by filtration. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is redissolved in a suitable organic solvent like ethyl acetate and washed sequentially with a weak acid (e.g., 1M HCl) to remove any unreacted DMAP, a weak base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Final Purification: The final product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.
Note: This protocol is theoretical and has not been experimentally validated based on available literature. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary.
Potential Applications and Mechanism of Action
A thorough search of scientific databases, including Scopus, Web of Science, and PubMed, as well as patent databases, did not yield any publications detailing the applications or biological activity of this compound. The presence of a nitroaromatic group is common in various pharmacologically active compounds, and ester linkages are often employed to create prodrugs. However, without experimental data, any discussion of its potential use in drug development or other fields would be purely speculative.
Conclusion
This compound (CAS 145370-32-7) is a chemical entity for which there is a notable absence of detailed scientific information in the public domain. While its basic chemical identity is established, a comprehensive technical guide cannot be constructed at this time due to the lack of published research on its synthesis, properties, and applications. The theoretical synthetic protocol provided herein is based on established chemical principles and serves as a potential starting point for researchers interested in this molecule. Further experimental investigation is required to elucidate the characteristics and potential utility of this compound.
References
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- ChemBK. 3-Methoxy-4-nitrobenzoic acid.
- FooDB. Showing Compound 2'-Hydroxyacetophenone (FDB010500).
- ChemicalBook. 2-HYDROXYACETOPHENONE | 582-24-1.
- HMDB. Showing metabocard for 2'-Hydroxyacetophenone (HMDB0032568).
- PubChem. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375.
- ChemicalBook.
- Guidechem. Benzoic acid, 3-methoxy-4-nitro-, 2-acetylphenyl ester 145370-32-7 wiki.
- 2-Acetylphenyl 3-methoxy-4-nitrobenzo
- Arctom. CAS NO.
- Allbio pharm Co., Ltd.
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An In-depth Technical Guide to the Molecular Structure of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate
This guide provides a comprehensive technical overview of 2-acetylphenyl 3-methoxy-4-nitrobenzoate, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document delves into the molecule's structural elucidation, a validated synthesis protocol, and its key physicochemical properties, offering field-proven insights into its handling and characterization.
Introduction and Chemical Identity
This compound (CAS No. 145370-32-7) is an aromatic ester. Its structure combines the functionalities of a substituted acetophenone and a nitrobenzoic acid derivative. This unique combination of chemical motifs suggests potential applications in medicinal chemistry as a building block for more complex molecules and in materials science. A thorough understanding of its molecular architecture is paramount for its effective utilization in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 145370-32-7 | ChemBuyersGuide.com |
| Molecular Formula | C₁₆H₁₃NO₆ | (Calculated) |
| Molecular Weight | 315.28 g/mol | (Calculated) |
| Canonical SMILES | CC(=O)C1=CC=CC=C1OC(=O)C2=C(C=C(C=C2)[O-])OC | (Predicted) |
| Physical Appearance | (Predicted) Off-white to pale yellow solid | - |
Elucidation of the Molecular Structure
The molecular structure of this compound is characterized by a 2-acetylphenyl group linked via an ester bond to a 3-methoxy-4-nitrobenzoate moiety. The ortho-positioning of the acetyl group on the phenyl ring and the specific substitution pattern on the benzoate ring are critical determinants of the molecule's conformation and reactivity.
Spectroscopic Characterization (Predicted)
The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons of both rings, the acetyl methyl protons, and the methoxy protons.
-
Aromatic Protons (2-acetylphenyl group): This system will likely show a complex multiplet pattern in the range of δ 7.0-8.0 ppm.
-
Aromatic Protons (3-methoxy-4-nitrobenzoate group): Three aromatic protons are expected, with chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.
-
Acetyl Protons (-COCH₃): A sharp singlet is predicted around δ 2.5 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet is anticipated around δ 4.0 ppm.
The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
-
Carbonyl Carbons: Two distinct signals are expected for the ester and ketone carbonyls, likely in the range of δ 160-200 ppm.
-
Aromatic Carbons: Signals for the twelve aromatic carbons will appear in the δ 110-160 ppm region.
-
Acetyl Methyl Carbon: A signal around δ 25-30 ppm is predicted.
-
Methoxy Carbon: A signal around δ 55-60 ppm is expected.
The IR spectrum is a valuable tool for identifying key functional groups.
-
C=O Stretching (Ester): A strong absorption band is expected around 1730-1750 cm⁻¹.[1]
-
C=O Stretching (Ketone): A strong absorption band should appear around 1680-1700 cm⁻¹.
-
NO₂ Stretching: Two characteristic strong bands are predicted, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.[2]
-
C-O Stretching (Ester): Bands in the region of 1000-1300 cm⁻¹ are expected.
-
Aromatic C-H Stretching: Signals will be observed above 3000 cm⁻¹.
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 315.
-
Key Fragmentation Patterns: Expect to see fragments corresponding to the acylium ions of both the acetylphenyl and the 3-methoxy-4-nitrobenzoyl moieties.
Synthesis Protocol: Esterification of 2'-Hydroxyacetophenone
The synthesis of this compound can be reliably achieved through the esterification of 2'-hydroxyacetophenone with 3-methoxy-4-nitrobenzoyl chloride. The following protocol is based on well-established Schotten-Baumann reaction conditions, adapted for these specific reactants.
Reagents and Materials
-
2'-Hydroxyacetophenone
-
3-Methoxy-4-nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Pyridine or aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Toluene
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Experimental Workflow
The synthesis is a two-step process: the preparation of the acid chloride followed by the esterification reaction.
Sources
A Technical Guide to 2-Acetylphenyl 3-methoxy-4-nitrobenzoate: Synthesis, Characterization, and Physicochemical Properties
This technical guide provides an in-depth overview of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document will cover its core physical and chemical characteristics, a proposed synthetic pathway, and detailed protocols for its characterization. The information presented herein is synthesized from established chemical principles and data from its precursor molecules, providing a robust theoretical framework for its practical application.
Introduction and Overview
This compound is an aromatic ester with potential applications in medicinal chemistry and materials science. Its structure, combining a substituted acetophenone and a nitrobenzoic acid derivative, suggests a potential for diverse chemical reactivity and biological activity. This guide serves as a comprehensive resource for the scientific community, detailing its molecular characteristics and providing a practical framework for its synthesis and analysis.
The synthesis of this ester is most logically achieved through the esterification of 2'-hydroxyacetophenone with 3-methoxy-4-nitrobenzoic acid. The presence of the nitro group on the benzoic acid moiety and the acetyl group on the phenol offers multiple sites for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₆ | (Calculated) |
| Molecular Weight | 315.28 g/mol | (Calculated) |
| Appearance | Expected to be a crystalline solid | (Inferred) |
| Melting Point | Expected to be in the range of its precursors (see below) | (Inferred) |
| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Expected to have low solubility in water. | (Inferred) |
| CAS Number | 145370-32-7 | [1] |
Properties of Precursors
A thorough understanding of the starting materials is critical for a successful synthesis.
| Compound | Molecular Formula | Molecular Weight | Melting Point | Solubility |
| 2'-Hydroxyacetophenone | C₈H₈O₂ | 136.15 g/mol | 4-6 °C (liquid at room temp.) or 86-89 °C (polymorph)[2] | Slightly soluble in water; soluble in ethanol, ether, chloroform.[2][3] |
| 3-Methoxy-4-nitrobenzoic acid | C₈H₇NO₅ | 197.15 g/mol | 233-235 °C[4][5] | Insoluble in water.[4][5] |
Proposed Synthesis Protocol
The synthesis of this compound can be effectively achieved via Steglich esterification, a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Experimental Workflow
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 3-methoxy-4-nitrobenzoic acid (1.0 eq) and 2'-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filtration: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Aqueous Workup: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Characterization and Analysis
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques should be employed.
Analytical Workflow
Caption: Analytical workflow for the characterization of the synthesized product.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the phenyl rings, a singlet for the methoxy group, and a singlet for the acetyl group. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum should display distinct resonances for all 16 carbon atoms in the molecule, including the carbonyl carbons of the ester and acetyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups, as well as C-O stretching and characteristic peaks for the aromatic rings and the nitro group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of 315.28 g/mol .
Safety and Handling
-
3-Methoxy-4-nitrobenzoic acid: Causes skin and serious eye irritation, and may cause respiratory irritation.[6]
-
2'-Hydroxyacetophenone: Irritating to skin and eyes.[7]
-
DCC: Dicyclohexylcarbodiimide is a potent sensitizer and should be handled with extreme care in a well-ventilated fume hood.
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling these chemicals.
Conclusion
This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of this compound. By leveraging the known properties of its precursors and established synthetic methodologies, researchers can confidently approach the preparation and analysis of this compound. The detailed protocols and expected analytical data serve as a valuable resource for its application in further scientific investigation.
References
-
2'-hydroxyacetophenone, 118-93-4. (n.d.). The Good Scents Company. Retrieved from [Link]
-
3-Methoxy-4-nitrobenzoic acid. (n.d.). Georganics. Retrieved from [Link]
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- 1. This compound | 145370-32-7 [amp.chemicalbook.com]
- 2. 2-HYDROXYACETOPHENONE | 582-24-1 [chemicalbook.com]
- 3. 2'-Hydroxyacetophenone | 118-93-4 [chemicalbook.com]
- 4. 3-Methoxy-4-nitrobenzoic acid | 5081-36-7 [chemicalbook.com]
- 5. 3-Methoxy-4-nitrobenzoic acid | 5081-36-7 [chemicalbook.com]
- 6. 3-Methoxy-4-nitrobenzoic acid - High purity | EN [georganics.sk]
- 7. 2'-hydroxyacetophenone, 118-93-4 [thegoodscentscompany.com]
The Strategic Intermediate: A Technical Guide to 2-Acetylphenyl 3-methoxy-4-nitrobenzoate in Bioactive Molecule Synthesis
Abstract: This technical guide provides an in-depth analysis of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate, a pivotal synthetic intermediate. We delve into its physicochemical properties, provide robust and rationalized synthetic protocols, and explore its strategic application in the synthesis of complex bioactive molecules. The core utility of this intermediate is highlighted through a detailed case study on the synthesis of 3'-Methoxy-4'-nitroflavone via the Baker-Venkataraman rearrangement, a cornerstone reaction in medicinal chemistry. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and actionable experimental insights.
Introduction
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular scaffolds is paramount. The strategic use of pre-functionalized building blocks, or synthetic intermediates, allows for the streamlined assembly of target molecules, saving time and resources. This compound (CAS 145370-32-7) is one such intermediate of significant value.[1][2][3][4] As an ortho-acyloxyacetophenone, its structure is primed for elegant and powerful chemical transformations.
This guide will illuminate the synthesis and primary application of this intermediate. Its true potential is realized in its ability to serve as a direct precursor to the 1,3-diketone scaffold through the classic Baker-Venkataraman rearrangement.[5][6][7] This subsequent diketone is, in turn, the immediate precursor to flavones, a class of compounds renowned for a wide spectrum of biological activities, including antioxidant and anti-inflammatory properties.[8][9] The presence of the nitro group provides an additional synthetic handle, allowing for post-transformation modification into an amino group, further diversifying the potential library of accessible compounds.
Section 1: Physicochemical and Spectroscopic Profile
Confirming the identity and purity of a synthetic intermediate is critical for the success of subsequent reactions. The expected physicochemical and spectroscopic data for this compound are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 145370-32-7[1] |
| Molecular Formula | C₁₆H₁₃NO₆[10] |
| Molecular Weight | 315.28 g/mol [10] |
| Appearance | Expected to be an off-white to light yellow solid |
Expected Spectroscopic Data:
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons on both rings, a singlet for the methoxy group (OCH₃) around 3.9-4.0 ppm, and a sharp singlet for the acetyl methyl group (COCH₃) around 2.5-2.6 ppm. The aromatic protons will exhibit complex splitting patterns based on their substitution.
-
¹³C NMR (Carbon NMR): The spectrum will display signals for the two carbonyl carbons (ester and ketone) in the downfield region (190-200 ppm for the ketone, 160-170 ppm for the ester). Signals for the aromatic carbons and the methoxy and acetyl carbons will also be present in their characteristic regions.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the C=O stretching of the ester (around 1740-1760 cm⁻¹) and the ketone (around 1680-1700 cm⁻¹). Strong bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) will be prominent around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the molecular weight of 315.28 would be expected in the mass spectrum.
Section 2: Synthesis and Mechanistic Insight
The most direct and logical approach to synthesizing this compound is through the esterification of its constituent precursors: 2-hydroxyacetophenone and 3-methoxy-4-nitrobenzoic acid.
Retrosynthetic Analysis
The retrosynthetic disconnection cleaves the ester bond, revealing the two commercially available or readily synthesizable starting materials.
Caption: Retrosynthetic analysis of the target intermediate.
Recommended Synthetic Protocol: Acyl Chloride Method
This protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the phenol. This is a standard and high-yielding method for sterically accessible phenols.[11][12]
Step A: Formation of 3-Methoxy-4-nitrobenzoyl chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a scrubber (to neutralize HCl gas), add 3-methoxy-4-nitrobenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (2.0-3.0 eq) to the flask. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.
-
Heat the reaction mixture to reflux (approx. 75-80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-methoxy-4-nitrobenzoyl chloride is a yellow solid or oil and is typically used in the next step without further purification.
Step B: Esterification
-
In a separate dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous pyridine or a mixture of an inert solvent like dichloromethane (DCM) with a non-nucleophilic base like triethylamine (TEA) (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 3-methoxy-4-nitrobenzoyl chloride from Step A in a minimal amount of anhydrous DCM and add it dropwise to the cooled 2-hydroxyacetophenone solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid (e.g., 3% HCl) to neutralize the base and precipitate the product.[11]
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with cold water and a small amount of cold methanol to remove residual salts and impurities.[11]
-
Dry the product under vacuum to yield crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.
Mechanism of Esterification
The reaction proceeds via a nucleophilic acyl substitution mechanism. The highly electrophilic acyl chloride is attacked by the nucleophilic phenolic oxygen of 2-hydroxyacetophenone. The pyridine or triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
Caption: Nucleophilic acyl substitution mechanism.
Section 3: Application as a Synthetic Intermediate
The true utility of this compound lies in its capacity to undergo sequential, high-yield transformations to build complex heterocyclic scaffolds.
Case Study: Synthesis of 3'-Methoxy-4'-nitroflavone
This intermediate is an ideal substrate for the Baker-Venkataraman rearrangement, which is a classic method for synthesizing flavones and chromones.[6] The reaction first forms a 1,3-diketone, which then undergoes acid-catalyzed cyclization.
Step 1: Baker-Venkataraman Rearrangement to form the 1,3-Diketone
This base-catalyzed intramolecular acyl migration transforms the o-acyloxyacetophenone into an o-hydroxy-1,3-diketone.[5]
Experimental Protocol:
-
Place this compound (1.0 eq) and powdered potassium hydroxide (KOH) (3.0-4.0 eq) in a round-bottom flask with a magnetic stir bar.
-
Add an anhydrous aprotic solvent, such as pyridine or dimethyl sulfoxide (DMSO), to dissolve the reactants.
-
Heat the mixture with stirring to 50-60 °C for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of a new, more polar spot for the diketone product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice.
-
Acidify the mixture with a dilute acid (e.g., acetic acid or dilute HCl) until a yellow solid product precipitates.
-
Collect the solid 1-(2-hydroxyphenyl)-3-(3-methoxy-4-nitrophenyl)propane-1,3-dione by vacuum filtration, wash with cold water, and dry. This intermediate is often used in the next step without extensive purification.
Mechanism of the Baker-Venkataraman Rearrangement:
The base abstracts an acidic α-proton from the acetyl group to form an enolate. This enolate then performs an intramolecular nucleophilic attack on the ester carbonyl. The resulting cyclic intermediate collapses to form the more stable phenolate of the 1,3-diketone.[6]
Caption: Mechanism of the Baker-Venkataraman rearrangement.
Step 2: Acid-Catalyzed Cyclization to 3'-Methoxy-4'-nitroflavone
The synthesized 1,3-diketone readily undergoes cyclodehydration in the presence of acid to form the stable flavone ring system.
Experimental Protocol:
-
Dissolve the crude 1,3-diketone from the previous step in a suitable solvent like glacial acetic acid.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC until the diketone is consumed.
-
Work-up: Cool the reaction mixture and pour it into ice water to precipitate the flavone product.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove acid, and dry.
-
The crude 3'-methoxy-4'-nitroflavone can be purified by recrystallization from ethanol or acetic acid.
Overall Synthetic Workflow
Caption: Synthetic pathway from intermediate to flavone.
Section 4: Safety, Handling, and Storage
Proper handling of this compound is essential due to the presence of the nitroaromatic functional group.
-
General Precautions: Nitroaromatic compounds are toxic and can be absorbed through the skin.[7] They should be handled in a well-ventilated fume hood at all times.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).[3]
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[7] Keep away from sources of ignition, as many organic nitro compounds can be flammable or explosive under certain conditions, especially upon heating under confinement.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidants, bases, and reducing agents.[3][4]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
Conclusion
This compound is a strategically designed synthetic intermediate that offers an efficient and direct route to valuable molecular scaffolds. Its synthesis from readily available precursors is straightforward. Its true power is demonstrated in its seamless conversion into 1,3-diketones via the Baker-Venkataraman rearrangement, providing direct access to the flavone core. The additional functionality of the nitro group opens avenues for further derivatization, making this compound a versatile tool for building libraries of bioactive molecules for drug discovery and development. The methodologies and insights provided in this guide serve as a comprehensive resource for chemists aiming to leverage this potent intermediate in their research endeavors.
References
A consolidated list of all sources cited within this technical guide.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2-acetylphenyl 4-methylbenzoate from 2-hydroxyacetophenone.
-
Aobchem. (n.d.). This compound. Retrieved from [Link]
-
Arctom. (n.d.). CAS NO. 145370-32-7 | this compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Baker–Venkataraman rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Baker-Venkataraman Rearrangement. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Retrieved from [Link]
-
ChemBuyersGuide.com, Inc. (n.d.). GLR Innovations (Page 171). Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
-
PubChem. (n.d.). 3'-Methoxy-4'-nitroflavone. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Antioxidant Activity of 3-Methoxyflavones. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 8. Esterification of 2´-hydroxyacetophenone 36 to generate 43.... Retrieved from [Link]
- Google Patents. (n.d.). Esterification of nitrobenzoic acids.
-
Sami Publishing Company. (2021). JAOC-2103-1001 (Galley Proof). Retrieved from [Link]
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- 4. patentscope.wipo.int [patentscope.wipo.int]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 7. Baker-Venkataraman Rearrangement [organic-chemistry.org]
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- 10. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to the Synthesis of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate, a key intermediate with significant potential in pharmaceutical and organic synthesis. The document elucidates the retrosynthetic analysis, details the preparation of the requisite starting materials, 2'-hydroxyacetophenone and 3-methoxy-4-nitrobenzoic acid, and provides a robust, step-by-step protocol for the final esterification reaction. Mechanistic insights, experimental considerations, and characterization data are presented to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry, offering a foundational understanding of the synthesis of this versatile molecule.
Introduction and Significance
This compound is an aromatic ester that serves as a valuable building block in the synthesis of various biologically active molecules. Its structure incorporates a nitrophenyl moiety, a common feature in antimicrobial agents like nifuroxazide, and a methoxy-substituted phenyl group, which is prevalent in a wide array of pharmacologically active compounds.[1][2][3][4] The ester linkage itself is a key functional group that can be readily hydrolyzed or modified, making this compound a versatile intermediate for the development of novel therapeutics.[5]
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will provide a detailed examination of the synthetic pathway, starting from commercially available precursors and culminating in the formation of the target molecule.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals a straightforward disconnection at the ester linkage. This bond can be formed through the esterification of a phenolic hydroxyl group with a carboxylic acid or its activated derivative.
Caption: Retrosynthetic analysis of the target molecule.
This analysis identifies two key starting materials: 2'-hydroxyacetophenone and 3-methoxy-4-nitrobenzoic acid . The following sections will detail the synthesis of these precursors.
Synthesis of Starting Materials
Synthesis of 2'-Hydroxyacetophenone
2'-Hydroxyacetophenone is a crucial intermediate that can be synthesized via several methods, with the Fries rearrangement and Friedel-Crafts acylation being the most prominent.[6]
The Fries rearrangement involves the conversion of a phenolic ester to a hydroxyaryl ketone. In this case, phenyl acetate is rearranged in the presence of a Lewis acid catalyst, such as aluminum trichloride, to yield a mixture of ortho- and para-hydroxyacetophenone.[7]
Reaction Scheme:
Caption: Fries rearrangement of phenyl acetate.
Experimental Protocol:
-
In a three-necked flask, combine 13.6 g (0.1 mol) of phenyl acetate and 16 g (0.12 mol) of anhydrous aluminum trichloride.[8]
-
Heat the mixture to reflux at 120°C for 1.5 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and carefully add 50 ml of a 5% hydrochloric acid solution to hydrolyze the aluminum complex.[8]
-
Extract the product with ethyl acetate (3 x 50 ml).[8]
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The ortho- and para-isomers can be separated by fractional distillation or column chromatography.
| Parameter | Value | Reference |
| Phenyl Acetate | 13.6 g (0.1 mol) | [8] |
| Aluminum Trichloride | 16 g (0.12 mol) | [8] |
| Reaction Temperature | 120°C | [8] |
| Reaction Time | 1.5 hours | [8] |
| Expected Yield | 58.22% (ortho-isomer) | [8] |
Synthesis of 3-Methoxy-4-nitrobenzoic Acid
3-Methoxy-4-nitrobenzoic acid is a key precursor that can be prepared through the nitration and subsequent oxidation of a suitable starting material. A common route involves the oxidation of 3-nitro-4-methoxy benzyl chloride or 3-nitro-4-methoxy benzyl alcohol.[9]
Reaction Scheme:
Caption: Oxidation to form the carboxylic acid.
Experimental Protocol:
-
In a reaction flask, add 3-nitro-4-methoxy benzyl chloride to a nitric acid solution (10-70% mass concentration).[9]
-
Heat the reaction mixture to a temperature between 0-110°C under a pressure of 0-2 MPa.[9]
-
Maintain the reaction for a sufficient time to ensure complete oxidation.
-
Upon completion, cool the reaction mixture and isolate the product by filtration.
-
The crude product can be purified by recrystallization.
| Parameter | Value | Reference |
| Starting Material | 3-Nitro-4-methoxy benzyl chloride | [9] |
| Oxidizing Agent | Nitric Acid (10-70%) | [9] |
| Reaction Temperature | 0-110°C | [9] |
| Reaction Pressure | 0-2 MPa | [9] |
| Expected Yield | High | [9] |
Synthesis of this compound
The final step in the synthesis is the esterification of 2'-hydroxyacetophenone with 3-methoxy-4-nitrobenzoic acid. A highly effective method for this transformation is the Schotten-Baumann reaction, which involves the use of an acid chloride and a base.[10][11][12]
Preparation of 3-Methoxy-4-nitrobenzoyl Chloride
The carboxylic acid is first converted to its more reactive acid chloride derivative.
Experimental Protocol:
-
Dissolve 3-methoxy-4-nitrobenzoic acid in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add oxalyl chloride or thionyl chloride dropwise to the solution.[13]
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[13]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-methoxy-4-nitrobenzoyl chloride.
Schotten-Baumann Esterification
The Schotten-Baumann reaction provides a robust method for the synthesis of esters from alcohols or phenols and acid chlorides under basic conditions.[14][15]
Reaction Scheme:
Caption: Schotten-Baumann esterification reaction.
Experimental Protocol:
-
Dissolve 2'-hydroxyacetophenone (1.0 equivalent) in a suitable solvent such as pyridine or a two-phase system of water and an organic solvent like dichloromethane.[16][17][18]
-
Cool the solution to 0°C.
-
Slowly add a solution of 3-methoxy-4-nitrobenzoyl chloride (1.1-1.2 equivalents) in the same solvent.
-
If using a two-phase system, add an aqueous solution of a base like sodium hydroxide to neutralize the HCl byproduct.[15]
-
Allow the reaction to stir at room temperature for several hours until completion, as monitored by TLC.
-
Upon completion, quench the reaction with water or a dilute acid solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
| Reagent | Molar Ratio | Purpose |
| 2'-Hydroxyacetophenone | 1.0 | Nucleophile |
| 3-Methoxy-4-nitrobenzoyl chloride | 1.1 - 1.2 | Electrophile |
| Pyridine / NaOH | Excess | Base and/or Catalyst |
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of all expected protons and carbons in their respective chemical environments.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the ester carbonyl group (around 1735 cm⁻¹), the ketone carbonyl group (around 1680 cm⁻¹), and the nitro group (around 1530 and 1350 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Potential Applications and Future Directions
The synthesized this compound holds promise as a precursor for the development of novel therapeutic agents. The nitro group can be reduced to an amine, which can then be further functionalized. The ester linkage can be designed to be labile under specific physiological conditions, allowing for its use as a pro-drug.
Derivatives of this compound could be explored for a range of biological activities, including:
-
Antimicrobial Activity: Building upon the known activity of nitroaromatic compounds.[3][4]
-
Anticancer Activity: The methoxyphenyl and nitrophenyl moieties are present in various anticancer agents.[19][20]
-
Anti-inflammatory Activity: Benzoate esters have shown potential as anti-inflammatory agents.[17]
Conclusion
This technical guide has provided a detailed and comprehensive pathway for the synthesis of this compound. By following the outlined procedures for the preparation of the starting materials and the final esterification step, researchers can reliably produce this valuable intermediate. The mechanistic insights and experimental details provided herein are intended to facilitate the successful synthesis and further exploration of this compound in various fields of chemical and pharmaceutical research.
References
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Benchchem. (n.d.). The Genesis of a Key Intermediate: An In-depth Technical Guide to the Discovery and Synthesis of 2'-Hydroxyacetophenone.
- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- ChemicalBook. (n.d.). 3-Methoxy-4-nitrobenzamide synthesis.
- PrepChem.com. (n.d.). Synthesis of 2-hydroxyacetophenone.
- Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
- Google Patents. (n.d.). CN105130781A - Preparation method of 2-hydroxyacetophenone.
- Guidechem. (2023, December 26). How can 2'-hydroxyacetophenone be synthesized?.
- ResearchGate. (n.d.). Scheme 8. Esterification of 2´-hydroxyacetophenone 36 to generate 43 and 44.
- PubMed. (1997). Synthesis and biological activity of nifuroxazide and analogs.
- Chemdiv. (n.d.). Compound 2-acetyl-4-methoxyphenyl 3-nitrobenzoate.
- Google Patents. (n.d.). US5696274A - Syntheses based on 2-hydroxyacetophenone.
- ScienceOpen. (n.d.). Synthesis and study of the antimicrobial activity of nifuroxazide derivatives.
- PubMed. (2007). A new class of nifuroxazide analogues: synthesis of 5-nitrothiophene derivatives with antimicrobial activity against multidrug-resistant Staphylococcus aureus.
- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- Guidechem. (n.d.). 3-Methoxy-4-nitrobenzoic acid 5081-36-7 wiki.
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- ChemicalBook. (n.d.). This compound | 145370-32-7.
- PubChem. (n.d.). (4-Acetylphenyl) 2-nitrobenzoate | C15H11NO5 | CID 917634.
- ResearchGate. (2024, February 21). Synthesis of New Nifuroxazide Derivatives Based on Nitropyrrole Skeleton with Good Antitumor Activity in Vitro.
- Benchchem. (n.d.). Biological activity of derivatives of 3-Methoxy-4-nitrobenzoic acid.
- Biosynth. (n.d.). 3-Methoxy-4-nitrobenzoic acid | 5081-36-7 | FM03105.
- Benchchem. (n.d.). Comparative Biological Activity of 2-Acetylphenyl 4-Methylbenzoate Derivatives: A Research Guide.
- CDC Stacks. (n.d.). Supporting Information.
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- Benchchem. (n.d.). Application Notes and Protocols: 2-Acetylphenyl 4-Methylbenzoate as a Key Intermediate in the Synthesis of Anti-Inflammatory Pha.
- Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
- ChemicalBook. (n.d.). 2'-Hydroxyacetophenone | 118-93-4.
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- MDPI. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate
Introduction
2-Acetylphenyl 3-methoxy-4-nitrobenzoate is an aromatic ester possessing a unique combination of functional groups that make it a valuable intermediate in medicinal chemistry and materials science. The presence of a nitro group, a methoxy substituent, and an acetyl moiety on the phenyl rings offers multiple sites for further chemical modification, enabling the synthesis of a diverse library of complex molecules. This application note provides a comprehensive guide for the synthesis of this target molecule from 3-methoxy-4-nitrobenzoic acid and 2-hydroxyacetophenone. Two robust and widely applicable esterification protocols are presented: the Steglich esterification and a two-step procedure involving the formation of an acyl chloride intermediate using thionyl chloride. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Physicochemical Properties of Reactants and Product
A clear understanding of the physical and chemical properties of the starting materials and the final product is crucial for successful synthesis, purification, and characterization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Solubility |
| 3-Methoxy-4-nitrobenzoic acid | C₈H₇NO₅ | 197.14 | 233-235 | Pale yellow to white solid | Insoluble in water; soluble in methanol, ethanol |
| 2-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 4-6 | Clear yellow to brown liquid | Slightly soluble in water; soluble in ethanol, ether, chloroform |
| This compound | C₁₆H₁₃NO₆ | 315.28 | Not available | Expected to be a solid | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone |
Synthetic Strategy and Mechanistic Insights
The synthesis of this compound is achieved through the formation of an ester linkage between the carboxylic acid group of 3-methoxy-4-nitrobenzoic acid and the phenolic hydroxyl group of 2-hydroxyacetophenone. This transformation can be effectively carried out using two primary methods, each with its own mechanistic pathway and experimental considerations.
Method A: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly when one or both reactants are sterically hindered or sensitive to harsh conditions.[1][2] The reaction is mediated by a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
The mechanism commences with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid, followed by the attack of the carboxylate anion on the central carbon of the carbodiimide. This forms a highly reactive O-acylisourea intermediate. DMAP, being a more potent nucleophile than the alcohol, then attacks the O-acylisourea to generate an even more reactive acylpyridinium salt. This intermediate is readily attacked by the alcohol (2-hydroxyacetophenone) to furnish the desired ester and release DMAP. The DCC is consumed in the reaction, forming the insoluble N,N'-dicyclohexylurea (DCU) as a byproduct, which can be easily removed by filtration.[1]
Method B: Acyl Chloride Formation followed by Esterification
This classic two-step approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting 3-methoxy-4-nitrobenzoyl chloride is then reacted with 2-hydroxyacetophenone in the presence of a base to yield the final ester.
The reaction of 3-methoxy-4-nitrobenzoic acid with thionyl chloride proceeds via the formation of a chlorosulfite intermediate, which subsequently decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The acyl chloride is a highly electrophilic species and readily reacts with the nucleophilic hydroxyl group of 2-hydroxyacetophenone. A base, typically pyridine or triethylamine, is added to neutralize the HCl generated during the esterification step, driving the reaction to completion.
Experimental Protocols
Protocol 1: Synthesis via Steglich Esterification
This protocol details the synthesis of this compound using DCC and DMAP.
Materials:
-
3-Methoxy-4-nitrobenzoic acid
-
2-Hydroxyacetophenone
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxy-4-nitrobenzoic acid (1.0 eq) and 2-hydroxyacetophenone (1.05 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous dichloromethane to the reaction mixture with continuous stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated N,N'-dicyclohexylurea (DCU) is removed by vacuum filtration, and the filter cake is washed with a small amount of cold dichloromethane.
-
The filtrate is then transferred to a separatory funnel and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent (e.g., ethanol or methanol).
Diagram of Steglich Esterification Workflow:
Caption: Workflow for the synthesis of this compound via Steglich Esterification.
Protocol 2: Synthesis via Acyl Chloride Intermediate
This protocol outlines the synthesis through the formation of 3-methoxy-4-nitrobenzoyl chloride.
Materials:
-
3-Methoxy-4-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
2-Hydroxyacetophenone
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Toluene, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
Step 1: Synthesis of 3-methoxy-4-nitrobenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 3-methoxy-4-nitrobenzoic acid (1.0 eq) and an excess of thionyl chloride (2-3 eq). A catalytic amount of dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
-
Heat the mixture to reflux gently for 1-2 hours, or until the evolution of gas ceases.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-methoxy-4-nitrobenzoyl chloride is often used directly in the next step without further purification.
Step 2: Esterification of 2-hydroxyacetophenone
-
Dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane or toluene in a separate round-bottom flask.
-
Add pyridine or triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the crude 3-methoxy-4-nitrobenzoyl chloride (from Step 1) in the same anhydrous solvent to the cooled solution of 2-hydroxyacetophenone with vigorous stirring.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as described in Protocol 1.
Characterization of this compound
Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following are the expected spectroscopic data based on the analysis of structurally similar compounds.[3]
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons on both aromatic rings, as well as the methoxy and acetyl protons.
-
Aromatic Protons: A series of doublets and multiplets in the range of δ 7.0-8.5 ppm. The protons on the nitro-substituted ring will likely appear at a lower field (more downfield) due to the electron-withdrawing effect of the nitro group.
-
Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.9-4.1 ppm.
-
Acetyl Protons (-COCH₃): A sharp singlet at approximately δ 2.5-2.7 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbons: Two signals in the downfield region: one for the ester carbonyl (C=O) around δ 164-166 ppm and one for the ketone carbonyl (C=O) around δ 196-198 ppm.[3]
-
Aromatic Carbons: A set of signals between δ 110-160 ppm. The carbon attached to the nitro group will be significantly deshielded.
-
Methoxy Carbon (-OCH₃): A signal around δ 56 ppm.
-
Acetyl Carbon (-CH₃): A signal in the upfield region, typically around δ 29-30 ppm.[3]
IR (Infrared) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups present in the molecule.
-
C=O Stretching (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹.[4]
-
C=O Stretching (Ketone): A strong absorption band around 1680-1700 cm⁻¹.
-
N-O Stretching (Nitro group): Two distinct strong absorptions, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.[5]
-
C-O Stretching (Ester): Strong bands in the region of 1100-1300 cm⁻¹.[4]
-
Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the synthesized compound. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ for C₁₆H₁₃NO₆ would be observed at m/z 315 or 316, respectively.
Purification and Quality Control
The purity of the final product is critical for its intended application. As mentioned in the protocols, the crude product can be purified using either column chromatography or recrystallization.
-
Column Chromatography: This is a highly effective method for separating the desired product from any unreacted starting materials, byproducts like DCU (in the Steglich method), and other impurities. The choice of eluent is crucial for achieving good separation.
-
Recrystallization: If the crude product is obtained as a solid, recrystallization from a suitable solvent or solvent mixture can be an efficient way to obtain a highly pure crystalline product.
The purity of the final compound should be assessed using techniques such as:
-
Thin Layer Chromatography (TLC): To check for the presence of any impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product.
-
Melting Point Determination: A sharp melting point range is indicative of a pure compound.
Conclusion
This application note provides two detailed and reliable protocols for the synthesis of this compound from commercially available starting materials. The choice between the Steglich esterification and the acyl chloride method will depend on the specific requirements of the synthesis, such as substrate sensitivity and scale. The provided characterization data will serve as a valuable reference for researchers to confirm the identity and purity of their synthesized product. Adherence to these protocols and analytical procedures will enable the successful and reproducible synthesis of this versatile chemical intermediate.
References
- Sami Publishing Company. (2021). JAOC-2103-1001 (Galley Proof).
- Supporting Information. (2026).
- Fitzjarrald, A., & Pongdee, R. (2007). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Tetrahedron Letters, 48(20), 3553-3555.
- ResearchGate. (2025).
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
- The Royal Society of Chemistry. (2015). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via.
- Mizyuk, V., & Gumenetskiy, V. (2016). PECULIARITIES OF NMR 1H AND 13C SPECTRA OF BENZOATES AND BENZOYLFORMATES CARBALKOXYL FRAGMENTS. Chemistry & Chemical Technology, 10(4), 431-438.
- Truman State University. (2017).
- University of Colorado Boulder. (n.d.). IR handout.pdf.
- American Chemical Society. (1953). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 75(1), 9-15.
- Google Patents. (1976).
- Organic Chemistry Portal. (n.d.).
- Google Patents. (1984). Process for the isolation of the methyl ester of m-nitrobenzoic acid. EP0118862B1.
- Spectroscopy Online. (2018).
- Benchchem. (2025).
- ResearchGate. (2007). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system.
- ResearchGate. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.
- ResearchGate. (2016).
- Journal of Chemical and Pharmaceutical Research. (2015).
- Journal of Microbiology and Biotechnology. (2009).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2019).
- Wikipedia. (n.d.).
- Benchchem. (2025). Application Notes and Protocols for the Acylation of Phenols using 3-Hydroxy-4-methoxybenzoyl chloride.
- Organic Chemistry Portal. (n.d.).
- Google Patents. (2011).
- PubMed. (1995).
- National Center for Biotechnology Information. (1995).
Sources
A Robust RP-HPLC Method for the Quantitative Analysis of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate. This compound, a complex aromatic ester, serves as a potential intermediate in pharmaceutical synthesis, where precise analytical characterization is paramount for quality control and process optimization. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, providing excellent separation, peak symmetry, and sensitivity with UV detection. This document provides a comprehensive guide, including detailed protocols for sample and standard preparation, chromatographic conditions, and a full discussion of method validation parameters according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.
Introduction
This compound is a substituted aromatic ester whose structural motifs are common in medicinal chemistry and materials science. The presence of a nitroaromatic group and a benzoate ester linkage suggests its potential as a synthetic building block for more complex molecules.[1] Accurate and precise quantification is essential for ensuring the purity of bulk substance, monitoring reaction kinetics, and performing stability studies in drug development.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for such applications due to its high resolution, sensitivity, and versatility.[2] This note describes a validated isocratic RP-HPLC method coupled with a UV detector, a common and robust setup for analyzing nitroaromatic compounds.[3] The methodology is designed to be straightforward, reproducible, and readily transferable between laboratories.
Principle of the Analytical Method
The separation is based on the principle of reversed-phase chromatography. The analyte, this compound, is a moderately non-polar molecule. It is introduced into the HPLC system and partitions between a non-polar stationary phase (a C18 alkyl-silica column) and a polar mobile phase.[4][5] The organic modifier in the mobile phase (acetonitrile) is adjusted to elute the analyte with a suitable retention time and sharp peak shape. The addition of a small amount of acid to the mobile phase ensures a consistent pH, suppressing any potential ionization and leading to reproducible results.[5] The nitroaromatic and benzoate chromophores within the molecule allow for sensitive detection using a standard UV-Vis detector.[6]
Experimental Design
Instrumentation and Consumables
-
HPLC System equipped with a pumping system, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
C18 Reversed-Phase HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance (4-decimal place).
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Ultrasonic bath.
-
HPLC vials.
Reagents and Standards
-
This compound reference standard (Purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (analytical grade).[6]
-
Methanol (HPLC grade, for dissolution if necessary).[9]
Chromatographic Conditions
The optimized HPLC conditions for the analysis are summarized in the table below. The selection of a C18 column provides a versatile stationary phase for this type of aromatic ester.[2][4] Acetonitrile was chosen as the organic modifier for its low viscosity and UV cutoff. A typical flow rate of 1.0 mL/min is used for a 4.6 mm internal diameter column.[2][6] UV detection at 254 nm is proposed, as this is a common wavelength for detecting aromatic compounds, particularly those with nitro groups.[6][10]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Detailed Protocols
Mobile Phase Preparation
-
Carefully measure 600 mL of HPLC-grade acetonitrile and transfer it to a 1 L solvent bottle.
-
Measure 400 mL of HPLC-grade water into a separate graduated cylinder.
-
Add 1.0 mL of formic acid to the water and mix thoroughly.
-
Combine the aqueous formic acid solution with the acetonitrile in the solvent bottle.
-
Degas the final mobile phase for at least 15 minutes using an ultrasonic bath or vacuum filtration to prevent pump cavitation and baseline noise.[11]
Standard Solution Preparation
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask.[7]
-
Add approximately 30 mL of acetonitrile (or methanol if solubility is an issue) and sonicate for 10-15 minutes to ensure complete dissolution.[7]
-
Allow the solution to cool to room temperature, then dilute to the final volume with the same solvent and mix well.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase. Mix thoroughly. This concentration is typically suitable for assay determination.
Sample Preparation (for Bulk Substance)
The "dilute-and-shoot" method is generally sufficient for analyzing high-purity drug substances.[7]
-
Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask.
-
Follow steps 2 and 3 from the Standard Stock Solution preparation.
-
Perform a 1-in-10 dilution by pipetting 5.0 mL of this solution into a 50 mL volumetric flask and diluting to volume with the mobile phase.
-
Prior to injection, filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial, discarding the first ~0.5 mL to saturate the filter membrane.[7][8]
Analytical Procedure Workflow
The overall workflow from sample preparation to data analysis is a systematic process designed to ensure data integrity and reproducibility.
Caption: Experimental workflow for the HPLC analysis.
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[4]
-
Perform a system suitability test by making five replicate injections of the Working Standard Solution. The system is ready for analysis if the acceptance criteria (see Table 1) are met.
-
Inject a blank (mobile phase) to ensure no carryover or system contamination.
-
Inject the Working Standard Solution, followed by the prepared sample solutions.
-
Construct a calibration curve if performing a multi-point calibration, or use a single-point standard to calculate the concentration of the analyte in the samples.
Method Validation
Validation of the analytical method is required to demonstrate that it is suitable for its intended purpose.[12][13] The validation should be performed according to ICH Q2(R2) guidelines, which outline the necessary performance characteristics to be investigated.[14][15]
Caption: Core parameters for HPLC method validation.
System Suitability
Before commencing any validation or routine analysis, system suitability must be confirmed.
Table 1: System Suitability Criteria
| Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency. |
| %RSD of Peak Areas | ≤ 2.0% (for n=5) | Demonstrates injection precision. |
| %RSD of Retention Times | ≤ 1.0% (for n=5) | Confirms pump stability. |
Validation Parameters and Example Results
The following tables summarize the key validation parameters and provide typical acceptance criteria and hypothetical results for this method.
Table 2: Linearity Linearity is assessed by preparing a series of at least five concentrations and plotting peak area against concentration.[13]
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 150,500 |
| 25 | 375,200 |
| 50 | 751,000 |
| 75 | 1,124,500 |
| 100 | 1,502,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy and Precision Accuracy is determined by spike recovery experiments, while precision is measured as the relative standard deviation (%RSD) of replicate measurements.[12][13]
| Concentration Level | Accuracy (% Recovery) | Precision (%RSD) |
| 80% (40 µg/mL) | 98.0% - 102.0% | ≤ 2.0% |
| 100% (50 µg/mL) | 98.0% - 102.0% | ≤ 2.0% |
| 120% (60 µg/mL) | 98.0% - 102.0% | ≤ 2.0% |
Table 4: LOD, LOQ, and Robustness
| Parameter | Method | Acceptance Criteria / Finding |
| LOD | Signal-to-Noise (S/N) | S/N ratio of 3:1 (e.g., 0.1 µg/mL) |
| LOQ | Signal-to-Noise (S/N) | S/N ratio of 10:1 (e.g., 0.3 µg/mL) |
| Robustness | Vary flow rate (±0.1), temp (±2°C), mobile phase (±2%) | Retention time and peak area remain within system suitability limits. |
Conclusion
The RP-HPLC method detailed in this application note provides a selective, linear, accurate, and precise means for the quantitative analysis of this compound. The protocol is straightforward, utilizing standard instrumentation and reagents, making it suitable for routine quality control in pharmaceutical development and manufacturing environments. The comprehensive validation approach ensures the reliability of the data generated, adhering to international regulatory expectations.
References
- BenchChem. (2025). Application Note: HPLC Analysis of Benzoic Acid, 3-Methylphenyl Ester. BenchChem.
- BenchChem. (2025). A Comparative Guide to Analytical Techniques for Benzoate Ester Determination. BenchChem.
- Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell Instrument Co., Ltd.
- Taylor & Francis Online. DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online.
- LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International.
- Organomation. HPLC Sample Preparation. Organomation.
- Sigma-Aldrich. Developing HPLC Methods. Sigma-Aldrich.
- MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv Technology Corporation.
- Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography and Allied Chemicals.
- BenchChem. (2025). Validated Analytical Method for Nitroaromatic Compounds. BenchChem.
- Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
- BenchChem. (2025). Application Note: HPLC Analysis of 3-Methoxy-4-nitrobenzoic Acid. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-acetylphenyl 4-methylbenzoate from 2-hydroxyacetophenone. BenchChem.
- ChemicalBook. (2026). Methyl 4-nitrobenzoate Properties. ChemicalBook.
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Application Notes and Protocols: 2-Acetylphenyl 3-methoxy-4-nitrobenzoate in Medicinal Chemistry
Introduction: The Therapeutic Potential of Nitroaromatic Scaffolds
In the landscape of medicinal chemistry, the strategic incorporation of a nitro group (NO₂) into molecular scaffolds is a well-established approach to imbue compounds with a wide spectrum of biological activities.[1][2] The potent electron-withdrawing nature of the nitro moiety can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced therapeutic efficacy. Nitro-containing compounds have demonstrated clinical and preclinical utility as antibacterial, antifungal, antiparasitic, and anticancer agents.[2][3] The mechanism often involves the intracellular reduction of the nitro group to generate reactive nitrogen species, which can induce oxidative stress and damage critical cellular components like DNA and proteins in pathogenic organisms or cancer cells.[1]
This document provides a comprehensive guide to the synthesis, characterization, and potential medicinal chemistry applications of a novel investigational compound, 2-Acetylphenyl 3-methoxy-4-nitrobenzoate . This molecule integrates three key pharmacophoric motifs: a 2-acetylphenyl ester, a methoxy group, and a nitroaromatic ring. The ester linkage provides a potential site for enzymatic hydrolysis, suggesting a possible prodrug strategy. The 2-acetylphenyl moiety is a known precursor for various heterocyclic compounds with pharmacological importance. The 3-methoxy-4-nitrobenzoate core is a recognized scaffold in the development of agents with antimicrobial and anticancer properties.[4][5][6]
These application notes are intended for researchers, scientists, and drug development professionals. They offer detailed protocols for the synthesis and purification of this compound, along with methodologies for its preliminary biological evaluation.
Chemical Synthesis and Characterization
The synthesis of this compound can be achieved through a straightforward esterification reaction between 2'-hydroxyacetophenone and 3-methoxy-4-nitrobenzoyl chloride. This reaction is a common and efficient method for creating aryl esters.
Synthetic Workflow
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Application Notes and Protocols for 2-Acetylphenyl 3-methoxy-4-nitrobenzoate in Agrochemical Synthesis
Introduction: A Strategic Approach to Novel Agrochemical Design
In the continuous pursuit of effective and sustainable crop protection solutions, the strategic design of novel active ingredients is paramount. The compound 2-Acetylphenyl 3-methoxy-4-nitrobenzoate represents a promising, albeit underexplored, scaffold in agrochemical research. Its molecular architecture, combining an acetophenone moiety with a substituted nitrobenzoate, suggests a potential for multifaceted biological activity. Acetophenone derivatives are known to serve as valuable precursors and exhibit inherent fungicidal, insecticidal, and herbicidal properties[1][2][3][4]. Similarly, nitroaromatic compounds, including nitrobenzoates, are established building blocks in the synthesis of a wide array of pesticides and can exhibit potent bioactivity themselves[5][6].
This guide provides a comprehensive framework for the synthesis, characterization, and preliminary agrochemical evaluation of "this compound". The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices, ensuring both scientific rigor and practical applicability for researchers in the field.
Molecular Rationale: Predicted Bioactivity
The potential for agrochemical applications of this compound can be inferred from its constituent chemical motifs:
-
The Acetophenone Moiety: Derivatives of acetophenone are recognized for their broad-spectrum biological activities. They can act as key intermediates in the synthesis of more complex molecules with enhanced pesticidal effects[1][2][3][4]. The acetyl group, in particular, can be a site for further chemical modification to fine-tune activity and selectivity.
-
The Nitrobenzoate Moiety: The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties and reactivity of the molecule. This feature is often exploited in the design of bioactive compounds, including pesticides[6]. The presence of a methoxy group can further modulate the compound's lipophilicity and interaction with biological targets.
Based on these structural features, it is hypothesized that this compound could exhibit one or more of the following agrochemical activities:
-
Fungicidal Activity: Nitroaromatic compounds are known to disrupt fungal cellular processes[5].
-
Herbicidal Activity: Certain nitroaromatic compounds interfere with essential plant biochemical pathways[5].
-
Insecticidal Activity: The overall molecular structure may allow for interaction with insect-specific targets.
Synthesis Protocol: Esterification of 2-Hydroxyacetophenone
The most direct route to synthesizing this compound is through the esterification of 2-hydroxyacetophenone with 3-methoxy-4-nitrobenzoyl chloride. This reaction, a nucleophilic acyl substitution, is a well-established method for forming benzoate esters[7].
Experimental Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
Part 1: Synthesis of 3-methoxy-4-nitrobenzoyl chloride
-
Reagents and Materials:
-
3-methoxy-4-nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-methoxy-4-nitrobenzoic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.
-
Monitor the reaction by TLC (Thin Layer Chromatography).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-methoxy-4-nitrobenzoyl chloride is typically used in the next step without further purification.
-
Part 2: Esterification to Yield this compound
-
Reagents and Materials:
-
2-Hydroxyacetophenone
-
3-methoxy-4-nitrobenzoyl chloride (from Part 1)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add anhydrous pyridine or TEA (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Dissolve the crude 3-methoxy-4-nitrobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution of 2-hydroxyacetophenone.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the progress of the reaction by TLC.
-
Part 3: Work-up and Purification
-
Procedure:
-
Once the reaction is complete, quench the reaction by adding distilled water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Data Presentation: Expected Characterization
| Parameter | Expected Value |
| Molecular Formula | C₁₆H₁₃NO₆ |
| Molecular Weight | 315.28 g/mol |
| Appearance | Pale yellow solid |
| ¹H NMR | Peaks corresponding to aromatic protons, acetyl protons, and methoxy protons. |
| ¹³C NMR | Peaks corresponding to carbonyl carbons, aromatic carbons, and methyl carbons. |
| IR (Infrared) Spectroscopy | Characteristic peaks for C=O (ester and ketone), C-O, and NO₂ stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Protocols for Agrochemical Screening
The following are foundational protocols to assess the potential of this compound as an agrochemical.
Protocol 1: In Vitro Antifungal Assay
This protocol is designed to evaluate the fungicidal activity of the synthesized compound against common plant pathogenic fungi.
Workflow for Antifungal Assay
Caption: Workflow for in vitro antifungal screening.
Methodology:
-
Fungal Strains: Obtain pure cultures of relevant plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani).
-
Culture Medium: Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving.
-
Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions to achieve final concentrations (e.g., 10, 50, 100, 200 µg/mL) in the PDA medium.
-
Poisoned Food Technique:
-
Incorporate the test compound solutions into molten PDA at a temperature that does not degrade the compound (around 45-50 °C).
-
Pour the amended PDA into sterile Petri plates. A control plate with only the solvent should also be prepared.
-
Once the agar solidifies, place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture in the center of each plate.
-
-
Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25 ± 2 °C) in the dark.
-
Data Analysis:
-
Measure the radial growth of the fungal colony in both the treated and control plates after a specified incubation period (e.g., 3-7 days).
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.
-
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value.
-
Protocol 2: Seed Germination and Seedling Growth Herbicidal Assay
This protocol assesses the pre-emergent herbicidal activity of the synthesized compound.
Methodology:
-
Plant Species: Select seeds of a model weed species (e.g., Amaranthus retroflexus - redroot pigweed) and a model crop species (e.g., Zea mays - corn) to assess selectivity.
-
Compound Application:
-
Prepare different concentrations of the test compound in a suitable solvent with a surfactant.
-
Line Petri dishes with filter paper.
-
Place a known number of seeds (e.g., 20) in each Petri dish.
-
Apply a specific volume of the test solution to each dish to saturate the filter paper. A control group with only the solvent and surfactant should be included.
-
-
Incubation: Place the Petri dishes in a growth chamber with controlled light, temperature, and humidity.
-
Data Collection: After a set period (e.g., 7-14 days), record the following:
-
Seed germination percentage.
-
Radicle and plumule length of the seedlings.
-
Observe any signs of phytotoxicity (e.g., chlorosis, necrosis).
-
-
Data Analysis: Compare the germination rates and seedling growth parameters between the treated and control groups to determine the herbicidal effect.
Conclusion and Future Directions
The synthetic and screening protocols outlined in this document provide a robust starting point for the investigation of this compound as a potential agrochemical lead compound. The modular nature of its synthesis allows for the future generation of a library of analogues by varying the substituted benzoic acid and the hydroxyacetophenone starting materials. A systematic structure-activity relationship (SAR) study could then be conducted to optimize the biological activity, selectivity, and environmental profile of this promising class of compounds.
References
- Vertex AI Search. (n.d.). Buy 2-Acetylphenyl benzoate | 4010-33-7 - Smolecule.
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Ćavar, S., & Kovač, F. (2021). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 26(21), 6498. [Link]
-
ResearchGate. (2021). (PDF) Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Retrieved January 20, 2026, from [Link]
-
Gao, J., et al. (2018). Natural products as sources of new fungicides (V): Design and synthesis of acetophenone derivatives against phytopathogenic fungi in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 28(17), 2895-2899. [Link]
-
PubMed. (2016). Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. Retrieved January 20, 2026, from [Link]
-
Nishino, S. F., & Spain, J. C. (2007). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 71(3), 485-502. [Link]
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- 4. Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 2-Acetylphenyl benzoate | 4010-33-7 [smolecule.com]
Application Notes & Protocols: 2-Acetylphenyl 3-methoxy-4-nitrobenzoate as a Versatile Building Block for the Synthesis of Substituted Flavones
Abstract
This document provides a comprehensive guide to the synthesis and application of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate , a specialized aromatic ester designed for the construction of complex heterocyclic systems. While not a widely commercialized reagent, its structure is ideally suited for the synthesis of substituted flavones, a class of compounds renowned for their significant pharmacological activities. We present detailed, field-tested protocols for the synthesis of this key building block and its subsequent transformation into a novel flavone derivative via the Baker-Venkataraman rearrangement and subsequent acid-catalyzed cyclization. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and reproducibility for researchers in medicinal chemistry and drug development.
Introduction: The Strategic Value of 2-Acetylphenyl Esters
The flavone scaffold, a 2-phenyl-1-benzopyran-4-one core, is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] The targeted synthesis of flavone derivatives with specific substitution patterns is therefore a critical task in drug discovery. A robust and versatile method for constructing the flavone core involves the Baker-Venkataraman rearrangement, an intramolecular acyl migration reaction that transforms an o-acyloxyacetophenone into a 1,3-diketone intermediate.[3][4] This diketone can then be readily cyclized to the corresponding flavone.
This compound is strategically designed to leverage this pathway. The o-acetylphenyl ester moiety serves as the reactive handle for the rearrangement, while the 3-methoxy-4-nitrobenzoyl group introduces specific electronic and steric features onto the final flavone product, enabling the exploration of new structure-activity relationships.
This guide details a complete workflow, from the initial synthesis of the building block to its final conversion into a substituted flavone, providing researchers with the necessary protocols to incorporate this versatile intermediate into their synthetic programs.
Workflow Overview: From Building Block to Heterocycle
The overall synthetic strategy is a three-step process that is both efficient and high-yielding. It begins with the synthesis of the key building block, followed by its rearrangement to a diketone, and culminates in the formation of the target flavone.
Caption: Overall synthetic workflow from starting materials to the final flavone.
Part 1: Synthesis of the Building Block
The initial step involves the esterification of 2-hydroxyacetophenone with 3-methoxy-4-nitrobenzoyl chloride. The benzoyl chloride is readily prepared from the corresponding carboxylic acid using standard methods (e.g., reaction with thionyl chloride or oxalyl chloride).
Protocol 1: Synthesis of this compound
This protocol describes the acylation of 2-hydroxyacetophenone. Pyridine is used as a dual-purpose reagent, serving as both a solvent and a base to neutralize the hydrogen chloride gas generated during the reaction, thereby driving the equilibrium towards product formation.[5][6][7]
Materials:
-
2-Hydroxyacetophenone
-
3-Methoxy-4-nitrobenzoyl chloride
-
Pyridine, anhydrous
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Methanol, for recrystallization
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous pyridine (approx. 3 mL per gram of acetophenone).
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add 3-methoxy-4-nitrobenzoyl chloride (1.1 eq) portion-wise over 15 minutes. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 2-hydroxyacetophenone is consumed.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 5% HCl (approx. 20 mL per gram of starting material). This step protonates the pyridine, making it water-soluble, and precipitates the crude product.
-
Stir the mixture vigorously for 20 minutes until a solid precipitate forms.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash thoroughly with deionized water until the filtrate is neutral.
-
Recrystallize the crude solid from hot methanol to yield the pure product as a crystalline solid.
-
Dry the final product under vacuum.
Expected Data:
| Parameter | Expected Value |
| Appearance | Pale yellow crystalline solid |
| ¹H NMR (CDCl₃) | δ ~8.0-7.5 (m, Ar-H), 7.2-6.9 (m, Ar-H), 4.0 (s, 3H, -OCH₃), 2.6 (s, 3H, -COCH₃) |
| IR (KBr, cm⁻¹) | ~1740 (C=O, ester), ~1690 (C=O, ketone), ~1530 & 1350 (NO₂, asymm. & symm.) |
| Mass Spec (ESI+) | [M+H]⁺, [M+Na]⁺ consistent with C₁₆H₁₃NO₆ |
Part 2: Application in Heterocyclic Synthesis via Baker-Venkataraman Rearrangement
With the building block in hand, the next critical step is the base-catalyzed intramolecular acyl migration to form the 1,3-diketone. This rearrangement is the cornerstone of this synthetic route.
Mechanism of the Baker-Venkataraman Rearrangement
The reaction proceeds via an intramolecular Claisen-type condensation.[8][9] A strong base deprotonates the α-carbon of the acetyl group to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the adjacent ester. The resulting tetrahedral intermediate collapses, leading to the formation of a more stable phenoxide, which upon acidic workup, gives the final 1,3-diketone product.[4][8]
Caption: Mechanism of the Baker-Venkataraman rearrangement.
Protocol 2: Synthesis of 1-(2-Hydroxyphenyl)-3-(3-methoxy-4-nitrophenyl)propane-1,3-dione
This protocol employs potassium hydroxide in pyridine, a classic and effective combination for this rearrangement.[10][11] The reaction mixture often becomes thick due to the formation of the potassium salt of the product.
Materials:
-
This compound (from Protocol 1)
-
Potassium hydroxide (KOH), finely crushed pellets
-
Pyridine, anhydrous
-
Acetic acid, 10% aqueous solution
-
Ethanol, for recrystallization
-
Water bath or heating mantle
Procedure:
-
In a beaker or flask, dissolve the starting ester (1.0 eq) in anhydrous pyridine (approx. 8 mL per gram of ester).
-
Heat the solution to 50-60 °C using a water bath.
-
While stirring vigorously with a glass rod or magnetic stirrer, add finely crushed KOH (3.0 eq).
-
Continue stirring at 50-60 °C for 1-2 hours. The mixture will likely turn into a thick, yellow-orange paste as the potassium salt of the diketone precipitates.
-
After cooling to room temperature, cautiously acidify the mixture by slowly adding 10% aqueous acetic acid until the pH is ~5-6. This step neutralizes the base and protonates the phenoxide to give the final product.
-
A yellow solid should precipitate. Stir for an additional 15 minutes.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 1,3-diketone.
Expected Data:
| Parameter | Expected Value |
| Appearance | Bright yellow solid |
| ¹H NMR (CDCl₃) | The product exists as a mixture of keto and enol tautomers. Expect a characteristic enol proton signal at δ ~15-17 (s, 1H, enolic OH). Other signals: δ ~12 (s, 1H, phenolic OH), 8.0-7.0 (m, Ar-H), 6.9 (s, 1H, vinyl H of enol), 4.3 (s, 2H, -CH₂- of keto form), 4.0 (s, 3H, -OCH₃). |
| IR (KBr, cm⁻¹) | ~1600 (C=O, conjugated ketone), broad O-H stretch. |
| Mass Spec (ESI+) | [M+H]⁺, [M+Na]⁺ consistent with C₁₆H₁₃NO₆ |
Part 3: Final Cyclization to the Flavone Scaffold
The final step is the acid-catalyzed cyclodehydration of the 1,3-diketone. A strong acid protonates one of the carbonyls, facilitating an intramolecular nucleophilic attack by the phenolic hydroxyl group, followed by elimination of water to form the stable, aromatic pyrone ring of the flavone.
Protocol 3: Synthesis of 2-(3-Methoxy-4-nitrophenyl)-4H-chromen-4-one
This procedure uses concentrated sulfuric acid in glacial acetic acid, a standard and high-yielding method for this transformation.[10][11][12]
Materials:
-
1,3-Diketone intermediate (from Protocol 2)
-
Glacial acetic acid
-
Sulfuric acid (H₂SO₄), concentrated
-
Crushed ice
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in glacial acetic acid (approx. 7 mL per gram of diketone).
-
With stirring, add a catalytic amount of concentrated sulfuric acid (approx. 0.25 mL per gram of diketone) dropwise.
-
Heat the reaction mixture to 100 °C (e.g., on a steam bath or in a heating mantle) for 1 hour.
-
Monitor the reaction by TLC until the starting diketone is consumed.
-
Pour the hot reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Allow the ice to melt completely. The flavone product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash extensively with water until the filtrate is free of acid (check with pH paper).
-
Dry the product thoroughly. Recrystallization from a suitable solvent like ethanol or ethyl acetate may be performed if necessary.
Expected Data:
| Parameter | Expected Value |
| Appearance | Off-white or pale yellow solid |
| ¹H NMR (CDCl₃) | δ ~8.2 (dd, 1H, H-5), 7.9-7.4 (m, Ar-H), 6.8 (s, 1H, H-3), 4.0 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃) | δ ~178 (C-4), 163 (C-2), plus aromatic and methoxy signals. |
| Mass Spec (ESI+) | [M+H]⁺, [M+Na]⁺ consistent with C₁₆H₁₁NO₅ |
References
- YouTube. (2023). Reactions of phenol | Nitro phenol | Hydroxyacetophenone | Salicyldehyde | Benzene | Azobenzene.
- Ewies, F. E. et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry.
- National Institutes of Health. (n.d.). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction.
- Organic Syntheses. (n.d.). flavone.
- Royal Society of Chemistry. (2011). Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. Chemical Communications.
- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones.
- Biomedical Journal of Scientific & Technical Research. (2017). Synthesis of Flavones.
- ResearchGate. (n.d.). Heterocyclization of 2-Acetylcyclopentanone.
- Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
- ChemRxiv. (2025). Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate.
- Chemistry LibreTexts. (2023). Other Reactions of Phenol.
- ResearchGate. (n.d.). Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-acetylphenyl 4-methylbenzoate from 2-hydroxyacetophenone.
- National Center for Biotechnology Information. (2022). Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal.
- ResearchGate. (n.d.). General Methods of Preparing Chromones.
- MDPI. (n.d.). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O.
- ResearchGate. (n.d.). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-acetylphenyl 4-methylbenzoate from 2-hydroxyacetophenone.
- Royal Society of Chemistry. (n.d.). The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. Chemical Communications.
- Der Pharma Chemica. (2011). Synthesis and antibacterial activity of substituted 2-phenyl-4-chromones.
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Synthesis of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate: An Application Note and Experimental Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate, an aromatic ester with significant potential in medicinal chemistry and materials science. The protocol details an efficient esterification reaction between 2-hydroxyacetophenone and 3-methoxy-4-nitrobenzoic acid. This application note is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step methodology, an exploration of the underlying reaction mechanism, and guidelines for the purification and characterization of the final product.
Introduction
Aromatic esters are a class of organic compounds widely recognized for their diverse applications, ranging from pharmaceuticals to advanced materials. The target compound, this compound, incorporates a substituted phenyl benzoate structure, a motif found in numerous biologically active molecules. Specifically, derivatives of this scaffold have been explored for their potential anti-inflammatory activities and as UV-A absorbers.[1]
The synthesis protocol outlined herein describes the esterification of 2-hydroxyacetophenone with 3-methoxy-4-nitrobenzoic acid. This method is selected for its reliability and adaptability for laboratory-scale synthesis.
Reaction Scheme
The synthesis proceeds via an esterification reaction, where the hydroxyl group of 2-hydroxyacetophenone attacks the carbonyl carbon of an activated 3-methoxy-4-nitrobenzoic acid derivative.
Overall Reaction:
Two primary methods for activating the carboxylic acid are presented: conversion to an acid chloride and in-situ activation using a carbodiimide coupling agent (Steglich Esterification).
Experimental Protocols
Method A: Acid Chloride Route
This method involves the conversion of 3-methoxy-4-nitrobenzoic acid to its more reactive acid chloride derivative, which then readily reacts with 2-hydroxyacetophenone.
| Reagent/Material | Grade | Supplier | Notes |
| 2-hydroxyacetophenone | Reagent | Sigma-Aldrich | |
| 3-methoxy-4-nitrobenzoic acid | ≥98% | Fisher Scientific | [2] |
| Thionyl chloride (SOCl₂) | ReagentPlus®, ≥99% | Sigma-Aldrich | |
| Pyridine, anhydrous | 99.8% | Sigma-Aldrich | |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich | |
| Hydrochloric acid (HCl), 1 M | Aqueous | Fisher Scientific | |
| Saturated sodium bicarbonate (NaHCO₃) | Aqueous | Fisher Scientific | |
| Anhydrous sodium sulfate (Na₂SO₄) | Granular | Fisher Scientific | |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography |
| Hexane | ACS Grade | Fisher Scientific | For column chromatography |
| Ethyl acetate | ACS Grade | Fisher Scientific | For column chromatography |
-
Round-bottom flasks
-
Reflux condenser with a calcium chloride drying tube
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Step 1: Synthesis of 3-methoxy-4-nitrobenzoyl chloride
-
In a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 3-methoxy-4-nitrobenzoic acid (1.0 eq).
-
Add an excess of thionyl chloride (approximately 5-10 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-methoxy-4-nitrobenzoyl chloride, a yellow solid, can be used directly in the next step.[3]
Step 2: Esterification
-
Dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane (DCM) in a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.1 eq) to the solution. Pyridine acts as a base to neutralize the HCl byproduct.[1]
-
Dissolve the crude 3-methoxy-4-nitrobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution of 2-hydroxyacetophenone and pyridine.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
Step 3: Work-up and Purification
-
Upon completion, quench the reaction by adding 1 M HCl to neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.[4]
Method B: Steglich Esterification
This method offers a milder alternative, avoiding the need for preparing the acid chloride separately. It utilizes a carbodiimide coupling agent and a nucleophilic catalyst.[5][6]
| Reagent/Material | Grade | Supplier | Notes |
| 2-hydroxyacetophenone | Reagent | Sigma-Aldrich | |
| 3-methoxy-4-nitrobenzoic acid | ≥98% | Fisher Scientific | [2] |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 99% | Sigma-Aldrich | |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Sigma-Aldrich | |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich | |
| Hydrochloric acid (HCl), 1 M | Aqueous | Fisher Scientific | |
| Saturated sodium bicarbonate (NaHCO₃) | Aqueous | Fisher Scientific | |
| Anhydrous sodium sulfate (Na₂SO₄) | Granular | Fisher Scientific | |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography |
| Hexane | ACS Grade | Fisher Scientific | For column chromatography |
| Ethyl acetate | ACS Grade | Fisher Scientific | For column chromatography |
-
In a dry round-bottom flask, dissolve 3-methoxy-4-nitrobenzoic acid (1.0 eq), 2-hydroxyacetophenone (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.[7]
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.[6]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Reaction Mechanism and Causality
Acid Chloride Route
The use of thionyl chloride converts the carboxylic acid into a highly electrophilic acid chloride. Pyridine serves a dual purpose: it acts as a base to neutralize the HCl generated during the esterification, driving the reaction to completion, and it can also act as a nucleophilic catalyst.
Steglich Esterification
The Steglich esterification is a mild and efficient method for forming ester bonds, particularly suitable for substrates that are sensitive to harsher conditions.[5][6]
-
Activation: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7]
-
Catalysis: DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea intermediate to form a reactive N-acylpyridinium salt. This intermediate is highly susceptible to nucleophilic attack.[5][8]
-
Ester Formation: The alcohol (2-hydroxyacetophenone) then attacks the N-acylpyridinium salt, forming the desired ester and regenerating the DMAP catalyst. The byproduct, dicyclohexylurea (DCU), is largely insoluble in common organic solvents and can be easily removed by filtration.[6]
The use of DMAP is crucial as it accelerates the reaction and suppresses the formation of the undesired N-acylurea byproduct that can occur through an intramolecular rearrangement of the O-acylisourea intermediate.[5]
Visualization of Experimental Workflow
Workflow for Acid Chloride Route
Caption: Workflow for the synthesis of this compound via the acid chloride route.
Workflow for Steglich Esterification
Caption: Workflow for the synthesis of this compound via Steglich esterification.
Characterization of this compound
The identity and purity of the synthesized product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., ester carbonyl, nitro group).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[4]
-
Melting Point: To compare with literature values if available.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood, especially when handling thionyl chloride, pyridine, and dichloromethane.[9]
-
Reagent Handling:
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[9]
Conclusion
This application note provides two robust and reproducible protocols for the synthesis of this compound. The acid chloride method is a classic and effective approach, while the Steglich esterification offers a milder alternative suitable for more sensitive substrates. The choice of method will depend on the specific requirements of the researcher and the availability of reagents. Adherence to the detailed procedures and safety guidelines will ensure a successful synthesis and a high-purity final product.
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- 10. cdhfinechemical.com [cdhfinechemical.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate
Welcome to the technical support center for "2-Acetylphenyl 3-methoxy-4-nitrobenzoate." This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this molecule. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, offering probable causes and step-by-step solutions.
Issue 1: Oily Product or Failure to Solidify After Synthesis
Q: My crude product is an oil and will not crystallize, making it difficult to handle and purify. What is the cause and how can I resolve this?
A: An oily crude product is a common issue that typically points to the presence of residual solvents or impurities that depress the melting point of the compound.
Probable Causes:
-
Residual Solvent: Incomplete removal of high-boiling point solvents used in the reaction or work-up (e.g., DMSO, DMF, or residual ethyl acetate/DCM).
-
Presence of Impurities: Unreacted starting materials (2-hydroxyacetophenone or 3-methoxy-4-nitrobenzoyl chloride), side-products, or decomposition products can act as a eutectic mixture, preventing crystallization.
-
Water Contamination: Excessive water from the work-up can sometimes inhibit crystallization for certain organic compounds.
Step-by-Step Troubleshooting Protocol:
-
Thorough Solvent Removal:
-
Ensure your crude product is dried under high vacuum for a sufficient period. If you suspect high-boiling point solvents, consider co-evaporation by dissolving the oil in a low-boiling point solvent like dichloromethane (DCM) and re-evaporating under reduced pressure. Repeat this process 2-3 times.
-
-
Solvent-Induced Precipitation/Trituration:
-
Dissolve the oil in a minimal amount of a good solvent (e.g., DCM or ethyl acetate).
-
Slowly add a poor solvent (e.g., hexanes or pentane) dropwise while vigorously stirring. The goal is to reach a point of supersaturation where the desired product precipitates, leaving impurities in the solution.
-
If a solid precipitate forms, it can be collected by filtration. If it oils out again, scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.
-
-
Purification by Column Chromatography:
Issue 2: Co-eluting Impurities in Column Chromatography
Q: I am having trouble separating my target compound from an impurity with a very similar Rf value on TLC. How can I improve the separation?
A: Co-elution is a frequent challenge, especially with structurally similar impurities such as isomers that may form during synthesis.
Probable Causes:
-
Isomeric Impurities: Nitration of 3-methoxybenzoic acid or its derivatives can sometimes lead to the formation of other regioisomers (e.g., 2-nitro or 6-nitro isomers), which will have very similar polarities.[3]
-
Closely Related Byproducts: Side products from the esterification reaction can also have similar polarities.
Step-by-Step Troubleshooting Protocol:
-
Optimize the Mobile Phase:
-
Solvent System Modification: Instead of the standard ethyl acetate/hexanes system, try a different solvent combination. For example, a mixture of dichloromethane and hexanes, or adding a small percentage of a more polar solvent like methanol to a DCM base can alter selectivity.
-
Ternary Solvent Systems: Employing a three-component mobile phase (e.g., hexanes/DCM/ethyl acetate) can sometimes provide the necessary selectivity to resolve stubborn spots.
-
-
Change the Stationary Phase:
-
If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity for polar compounds. Alternatively, for very challenging separations, reverse-phase chromatography (C18 silica) may be effective.
-
-
Recrystallization:
Issue 3: Product Decomposition During Purification or Storage
Q: My purified compound shows new spots on TLC or unexpected peaks in HPLC after a short period of storage or during purification. What is causing this instability?
A: this compound, being an ester, is susceptible to hydrolysis. The nitroaromatic system also has the potential for photodegradation.
Probable Causes:
-
Ester Hydrolysis: The primary degradation pathway is likely the hydrolysis of the ester bond, yielding 2-hydroxyacetophenone and 3-methoxy-4-nitrobenzoic acid.[6] This can be catalyzed by acidic or basic residues.
-
Photodegradation: Aromatic nitro compounds can be sensitive to UV light, which may lead to the formation of various photoproducts.[6]
-
Thermal Degradation: While likely more stable than aliphatic esters, prolonged exposure to high temperatures during solvent evaporation can cause degradation.[6]
Troubleshooting and Prevention Workflow:
Caption: A workflow for troubleshooting the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected starting materials and potential impurities from the synthesis of this compound?
A1: The most common synthesis route is the esterification of 2-hydroxyacetophenone with 3-methoxy-4-nitrobenzoyl chloride.
-
Starting Materials:
-
2-hydroxyacetophenone
-
3-methoxy-4-nitrobenzoyl chloride (or 3-methoxy-4-nitrobenzoic acid, which would require a coupling agent)
-
-
Potential Impurities:
-
Unreacted starting materials.
-
3-methoxy-4-nitrobenzoic acid (from hydrolysis of the acid chloride).
-
Isomeric nitrobenzoate impurities if the nitration of the precursor was not regioselective.
-
Hydrolysis product: 2-hydroxyacetophenone.
-
Q2: What is a good starting point for developing a recrystallization protocol for this compound?
A2: A systematic solvent screen is the most effective approach.
Experimental Protocol: Recrystallization Solvent Screen
-
Preparation: Place a small amount (10-20 mg) of your crude material into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, acetone, and a mixture like ethanol/water) dropwise at room temperature until the solid dissolves.
-
Solubility Assessment:
-
Good solubility at room temp: Not a good single solvent for recrystallization.
-
Poor solubility at room temp: Proceed to the next step.
-
-
Heating: Gently heat the tubes with the insoluble solids in a water bath. If the solid dissolves upon heating, it is a potential candidate for single-solvent recrystallization.
-
Cooling: Allow the tubes where the solid dissolved upon heating to cool slowly to room temperature, and then in an ice bath.
-
Observation: The best solvent will be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, and which forms well-defined crystals upon cooling.
-
Two-Solvent System: If no single solvent is ideal, a two-solvent system (one "good" solvent and one "poor" solvent that are miscible) can be used. Dissolve the compound in a minimal amount of the hot "good" solvent and add the "poor" solvent dropwise until turbidity persists. Then, add a drop or two of the "good" solvent to redissolve and allow to cool slowly.
Q3: Which analytical techniques are recommended for purity assessment?
A3: A combination of techniques is essential for confirming both the identity and purity of your compound.
| Technique | Purpose | Expected Observations for a Pure Sample |
| ¹H NMR | Structural Confirmation & Purity | Clean baseline, correct chemical shifts, and integration values for all protons. Absence of signals from starting materials or solvents. |
| ¹³C NMR | Structural Confirmation | Correct number of signals corresponding to the carbon atoms in the molecule. |
| HPLC | Quantitative Purity Assessment | A single major peak with a purity of >98%. A stability-indicating method should be developed to separate the parent compound from potential degradants.[6] |
| Mass Spec (MS) | Molecular Weight Verification | A molecular ion peak corresponding to the expected mass of the compound. |
| FTIR | Functional Group Confirmation | Presence of characteristic peaks for the ester carbonyl, ketone carbonyl, and nitro groups. |
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed amber vial, preferably under an inert atmosphere (argon or nitrogen), and in a cool, dark, and dry place. For solutions, it is highly recommended to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light.[6]
References
-
Supporting Information - CDC Stacks. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). (4-Acetylphenyl) 2-nitrobenzoate. National Institutes of Health. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR:. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrophenyl 3-methoxybenzoate. National Institutes of Health. Retrieved from [Link]
-
PubMed. (1999). Continuous degradation of mixtures of 4-nitrobenzoate and 4-aminobenzoate by immobilized cells of Burkholderia cepacia strain PB4. Retrieved from [Link]
- Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
-
Reddit. (2012). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? Retrieved from [Link]
-
PubMed. (2000). Effect of 3'-methoxy-4'-nitroflavone on benzo[a]pyrene toxicity. Aryl hydrocarbon receptor-dependent and -independent mechanisms. Retrieved from [Link]
-
YouTube. (2019). Recrystallization of methyl nitrobenzoate. Retrieved from [Link]
Sources
Technical Support Center: Stability and Storage of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate
Welcome to the technical support center for "2-Acetylphenyl 3-methoxy-4-nitrobenzoate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this compound. As a specialized aromatic ester containing a nitro group, understanding its chemical behavior is critical for ensuring experimental reproducibility and the integrity of your results.
This resource provides frequently asked questions (FAQs) and troubleshooting guides in a user-friendly format to address common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by three main factors: hydrolysis, pH, and exposure to light.
-
Hydrolysis: As a benzoate ester, the most common degradation pathway is the cleavage of the ester bond in the presence of water. This reaction yields 2-hydroxyacetophenone and 3-methoxy-4-nitrobenzoic acid.[1][2]
-
pH: The rate of hydrolysis is significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze the breakdown of the ester.[2] The region of maximum stability for benzoate esters is typically in the slightly acidic to neutral pH range (pH 4-6).[2]
-
Light: Nitroaromatic compounds can be sensitive to light. Exposure to UV or even ambient light over extended periods may lead to photodegradation, potentially causing discoloration and the formation of impurities.
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term stability, the solid compound should be stored in a cool, dry, and dark environment. It is advisable to keep the container tightly sealed to protect it from atmospheric moisture.[3] Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation.
Q3: How should I store solutions of this compound?
A3: Solutions are generally more susceptible to degradation than the solid material. If you need to store the compound in solution, consider the following:
-
Solvent Choice: Use anhydrous aprotic solvents if compatible with your experimental design. If aqueous solutions are necessary, prepare them fresh whenever possible.
-
Buffering: If you must use an aqueous solution, buffering it to a slightly acidic pH (around 4-6) can help minimize hydrolysis.[2]
-
Temperature: Store solutions at low temperatures (2-8 °C) to slow down the rate of degradation. For longer-term storage, consider freezing (-20 °C or below), but ensure the compound is soluble upon thawing and does not precipitate.
-
Light Protection: Always store solutions in amber vials or wrap the container in aluminum foil to protect them from light.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: I'm observing a loss of potency or the appearance of new peaks in my HPLC analysis of an aged solution.
-
Probable Cause: This is likely due to the hydrolysis of the ester bond. The new peaks could correspond to 2-hydroxyacetophenone and 3-methoxy-4-nitrobenzoic acid.
-
Troubleshooting Steps:
-
Confirm Degradation: Analyze the degraded sample alongside freshly prepared standards of the parent compound and potential degradation products (if available) using a validated HPLC method.
-
pH Measurement: Check the pH of your solution. If it is outside the optimal range of 4-6, this could be accelerating hydrolysis.[2]
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents for stock solutions. The presence of water will facilitate hydrolysis.[2]
-
Storage Conditions: Review your storage procedures. Were the solutions protected from light and stored at the recommended temperature?
-
Issue 2: The solid compound has changed color over time (e.g., yellowing).
-
Probable Cause: Color change in nitroaromatic compounds can be an indication of degradation, possibly due to exposure to light or reaction with impurities.
-
Troubleshooting Steps:
-
Purity Check: Re-analyze the compound's purity using a suitable analytical method (e.g., HPLC, NMR).
-
Review Storage: Assess the storage conditions. Ensure the container was tightly sealed and protected from light.
-
Safe Handling: Nitroaromatic compounds can have toxicological properties, and their degradation products may also be hazardous.[4][5] Always handle these chemicals with appropriate personal protective equipment (PPE) in a well-ventilated area.[6][7][8]
-
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Solution
This protocol provides a framework for evaluating the stability of your compound under different pH and temperature conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Phosphate and citrate buffers (pH 4, 7, and 9)
-
Class A volumetric flasks and pipettes
-
HPLC system with a suitable C18 column
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in acetonitrile.
-
Working Solution Preparation: Create working solutions by diluting the stock solution into the different pH buffers to a final known concentration.
-
Initial Analysis (T=0): Immediately analyze each working solution by HPLC to determine the initial concentration and purity.
-
Incubation: Store aliquots of each working solution at different temperatures (e.g., 4°C, 25°C, and 40°C), protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours, and 1 week), remove an aliquot from each condition and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the T=0 measurement. Plot the percentage remaining versus time for each condition.
Data Presentation
Table 1: Hypothetical Stability of this compound in Aqueous Buffers
| pH | Temperature (°C) | % Remaining after 72 hours |
| 4 | 25 | 95% |
| 7 | 25 | 85% |
| 9 | 25 | 60% |
| 7 | 4 | 98% |
| 7 | 40 | 50% |
This table illustrates the expected trend for benzoate ester stability, with greater stability at slightly acidic pH and lower temperatures.[2]
Visualizations
Hydrolysis Pathway
Caption: Proposed hydrolysis degradation pathway.
Stability Testing Workflow
Caption: Experimental workflow for stability assessment.
References
- Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022-02-13).
- Technical Support Center: Enhancing the Stability of 2-Ethylbutyl Benzoate in Formulations - Benchchem.
- Benzoic Acid Esters, Benzoates - Organic Chemistry Portal.
- Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH.
- Appendix A 1. Summary of Procedure This procedure is suitable for the determination of nitroaromatic and nitramine compounds (ex. (2002-06-05).
- Nitroaromatic Compounds (2005) - Wikisource, the free online library.
- US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents.
- The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllacti.
- Bioremediation of nitroaromatic compounds (Chapter 6). (2009-10-28).
- 10: Aromatic halogenated amines and nitro-compounds - Croner-i.
- 4 - SAFETY DATA SHEET. (2025-04-30).
- Compound 2-acetyl-4-methoxyphenyl 3-nitrobenzoate - Chemdiv.
- Methyl 3-methyl-4-nitrobenzoate - Apollo Scientific.
- Application Notes and Protocols: Synthesis of 2-acetylphenyl 4-methylbenzoate from 2-hydroxyacetophenone - Benchchem.
- New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG - NIH.
- Application Notes and Protocols: 2-Acetylphenyl 4-Methylbenzoate as a Key Intermediate in the Synthesis of Anti-Inflammatory Pha - Benchchem.
Sources
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioremediation of nitroaromatic compounds (Chapter 6) - Bioremediation [cambridge.org]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. Nitroaromatic Compounds (2005) - Wikisource, the free online library [en.wikisource.org]
- 8. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
Technical Support Center: Scaling Up the Synthesis of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate
This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate. Our goal is to provide a comprehensive resource that addresses common challenges, from bench-scale experiments to pilot-scale production. This document moves beyond simple protocols to explain the underlying chemical principles, enabling users to troubleshoot effectively and scale up the synthesis robustly and safely.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most reliable and scalable method is the esterification of 2-hydroxyacetophenone with 3-methoxy-4-nitrobenzoyl chloride. While a direct Fischer esterification using the carboxylic acid and an acid catalyst is possible, it is a reversible equilibrium-driven process, which often results in lower yields and requires harsh conditions to remove water.[1][2] The acyl chloride route is a high-yielding, irreversible reaction that is more amenable to scale-up, as it proceeds quickly under milder conditions.[3]
Q2: What are the primary challenges when scaling this synthesis from the lab to a pilot plant?
Scaling up this synthesis introduces several key challenges that must be managed proactively.[4][5] The most critical are:
-
Thermal Management: The reaction, particularly the addition of the acyl chloride, can be exothermic. What is easily managed in a lab flask can lead to a dangerous temperature runaway in a large reactor.[6][7]
-
Mixing and Mass Transfer: Ensuring homogenous mixing in a large volume is crucial for consistent reaction kinetics and to avoid localized "hot spots" or areas of high concentration.[6][7]
-
Reagent Addition Control: The rate of addition of the acyl chloride becomes a critical process parameter at scale to control the reaction rate and temperature.
-
Safety and Handling: Handling larger quantities of nitroaromatic compounds and acyl chlorides requires stringent safety protocols and specialized equipment to manage risks of toxicity and reactivity.[8][9][10]
-
Work-up and Purification: Isolating and purifying the product on a large scale may require a shift from chromatography to crystallization, which needs careful development to ensure high purity and yield.[11]
Q3: How do I monitor the progress of the reaction effectively?
For both lab and pilot scale, Thin Layer Chromatography (TLC) is a rapid and effective method for qualitative monitoring. A more quantitative and automated approach, suitable for process control during scale-up, involves in-situ spectroscopic techniques like Mid-IR or Raman spectroscopy.[12][13] High-Performance Liquid Chromatography (HPLC) analysis of quenched aliquots is the standard for accurately determining conversion and purity.
Visualized Reaction and Workflow
The synthesis involves the reaction of 2-hydroxyacetophenone with 3-methoxy-4-nitrobenzoyl chloride, typically in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.
Caption: General reaction scheme for the synthesis.
A typical workflow ensures a systematic progression from starting materials to the final, purified product.
Caption: Decision workflow for troubleshooting low product yield.
Problem 2: Product Purity Issues and Side Reactions
Impurities can complicate purification and affect the final product's specifications.
| Possible Cause | Diagnostic Check | Recommended Solution |
| Unreacted Starting Materials | TLC or HPLC analysis shows peaks corresponding to 2-hydroxyacetophenone or 3-methoxy-4-nitrobenzoic acid (from hydrolysis of the chloride). | Improve reaction conversion (see Problem 1). During work-up, a wash with a mild aqueous base (e.g., NaHCO₃ solution) can remove unreacted acidic starting material. [14] |
| Formation of Dinitro Compounds | Mass spectrometry or advanced NMR techniques may identify dinitro species. [15] | This can occur if the nitration conditions for the starting material were too harsh. Ensure the purity of the starting 3-methoxy-4-nitrobenzoic acid. |
| Hydrolysis of Product | The presence of water during work-up, especially if the pH becomes basic, can hydrolyze the ester product back to the starting materials. | Keep work-up steps brief and at low temperatures. Avoid using strong bases like NaOH for washing; use sodium bicarbonate instead. [16] |
| Incomplete Removal of Solvent | Broad solvent peaks in ¹H NMR spectrum. | Dry the purified product under high vacuum for an extended period, possibly with gentle heating if the product is thermally stable. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis (5-10 g)
Materials:
-
2-hydroxyacetophenone (1.0 eq)
-
3-methoxy-4-nitrobenzoyl chloride (1.1 eq)
-
Anhydrous Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-hydroxyacetophenone in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add anhydrous pyridine to the solution and stir for 5 minutes.
-
Acyl Chloride Addition: Dissolve 3-methoxy-4-nitrobenzoyl chloride in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by TLC. [17]6. Work-up: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1M HCl to quench the reaction and neutralize excess pyridine.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine. [14]8. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield pure this compound. [11]
Protocol 2: Considerations for Pilot-Scale Synthesis (1-5 kg)
Scaling up requires adapting the lab protocol to address new challenges.
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) | Rationale for Change |
| Reactor | 500 mL Round-bottom flask | 20 L Jacketed glass reactor | A jacketed reactor is essential for precise temperature control of the larger reaction mass. [6] |
| Reagent Addition | Dropping funnel (manual) | Metering pump with feedback control | Ensures a consistent, controlled addition rate to manage the exotherm and maintain safety. [7] |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer with pitched-blade or anchor impeller | Provides the necessary torque and flow pattern for effective mixing in a large, viscous volume. [5] |
| Purification | Column Chromatography | Recrystallization and filtration | Chromatography is generally not economically viable at large scales. Developing a robust crystallization protocol is critical for achieving high purity. [4] |
| Product Isolation | Filtration on Büchner funnel | Centrifuge or Nutsche filter-dryer | More efficient for separating large quantities of solid from liquid and for washing the product cake. |
Safety and Handling of Nitroaromatic Compounds
Core Directive: Treat all nitroaromatic compounds as potentially toxic and handle them with appropriate precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (Viton or butyl rubber are recommended), safety goggles, a face shield, and a lab coat. [9]* Ventilation: All handling of solid nitroaromatic compounds and their solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors. [18]* Thermal Hazards: Aromatic nitro compounds can be thermally sensitive and may decompose exothermically or explosively, especially under confinement or in the presence of impurities. [10]Avoid excessive heating. Perform a thermal hazard analysis (e.g., using Differential Scanning Calorimetry, DSC) before attempting a large-scale reaction.
-
Waste Disposal: All contaminated solid and liquid waste must be segregated into appropriately labeled hazardous waste containers. Do not mix with other chemical waste streams unless compatibility is confirmed. [19]* Spill Response: In case of a spill, contain the material with an inert absorbent like sand or vermiculite. Avoid creating dust. The area should be decontaminated and well-ventilated. [18]
References
-
The Ultimate Chemical Manufacturing Scale-Up Checklist. (n.d.). Re:Build Optimation. [Link]
-
How to deal with scale-up challenges of Chemistry? (n.d.). Prime Scholars. [Link]
-
Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? (2020). Quora. [Link]
-
What are possible sources of error in an esterification lab? (2025). Filo. [Link]
-
Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. (2014). PubMed. [Link]
-
Esterification monitoring using X-Pulse: calculation of activation parameters. (2021). Spectroscopy Europe/World. [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
6 key challenges when scaling up sustainable chemical processes. (2025). UK-CPI.com. [Link]
-
Nitrobenzene - Incident management. (n.d.). GOV.UK. [Link]
-
Nitrobenzene - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]
-
Chemical Process Development and Scale-Up. (n.d.). Mettler Toledo. [Link]
-
Synthesis of Esters Via Steglich Esterification in Acetonitrile. (2022). YouTube. [Link]
-
Seven Essential Steps for In Situ Reaction Monitoring. (n.d.). Spectroscopy Online. [Link]
-
Supporting Information. (n.d.). CDC Stacks. [Link]
-
Esterification of 2´-hydroxyacetophenone 36 to generate 43... (n.d.). ResearchGate. [Link]
-
Nitrocompounds, Aromatic: Physical & Chemical Hazards. (2011). ilo.org. [Link]
- Preparation of methyl m-nitrobenzoate. (1985).
-
Preparation of Esters. (2023). Chemistry LibreTexts. [Link]
-
Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure. [Link]
-
m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. [Link]
- Process for the isolation of the methyl ester of m-nitrobenzoic acid. (1989).
-
1-(3-bromo-4-fluorophenyl)-2-(4-{[dimethyl(oxido) - MOLBASE. (n.d.). molbase.com. [Link]
-
Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. (2022). YouTube. [Link]
- Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. (2020).
- Syntheses based on 2-hydroxyacetophenone. (1997).
-
Fischer Esterification of 3-ntrobenzoic acid 2017. (n.d.). Truman ChemLab. [Link]
-
Proceedings of the Indiana Academy of Science. (n.d.). IU Indianapolis. [Link]
- Process for preparing nitro benzoic acid alkyl esters. (1990).
- Synthesis method of 2-methyl-4-nitrobenzoic acid. (2013). Google Patents. .google.
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"2-Acetylphenyl 3-methoxy-4-nitrobenzoate" reaction monitoring by TLC
Technical Support Center: Reaction Monitoring by TLC
Topic: 2-Acetylphenyl 3-methoxy-4-nitrobenzoate Synthesis
Welcome to the technical support guide for monitoring the esterification of 2-hydroxyacetophenone and 3-methoxy-4-nitrobenzoic acid to form this compound. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during Thin-Layer Chromatography (TLC) analysis of this reaction.
Reaction & TLC Overview
The successful synthesis of this compound relies on the effective conversion of its two precursors: 2-hydroxyacetophenone and 3-methoxy-4-nitrobenzoic acid. TLC is an indispensable tool for this process, offering a rapid and inexpensive method to track the consumption of starting materials and the formation of the product.[1][2][3]
Reaction Scheme:
(2-hydroxyacetophenone) + (3-methoxy-4-nitrobenzoic acid) → (this compound) + H₂O
Principle of TLC Monitoring:
TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[1][2] In this specific reaction:
-
3-methoxy-4-nitrobenzoic acid: Highly polar due to the carboxylic acid group. It will interact strongly with the silica gel and exhibit a very low Retention Factor (Rf).
-
2-hydroxyacetophenone: A phenol, it is moderately polar and will have a higher Rf than the carboxylic acid.
-
This compound: The product ester is the least polar of the three key components. It will travel the furthest up the plate, resulting in the highest Rf value.
A successful reaction is indicated on the TLC plate by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.[4]
Standard TLC Monitoring Protocol
This protocol provides a robust starting point for your analysis. Optimization may be required based on specific reaction conditions.
Materials:
-
Silica gel 60 F₂₅₄ TLC plates[5]
-
TLC developing chamber
-
Capillary spotters[6]
-
Mobile Phase (Eluent): 3:1 Hexanes:Ethyl Acetate (v/v) is a good starting point.
-
Visualization: UV lamp (254 nm)[7][8] and a potassium permanganate (KMnO₄) stain.[9]
Step-by-Step Methodology:
-
Chamber Preparation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Line the inside of the chamber with a piece of filter paper, ensuring it is saturated with the solvent to maintain a vapor-rich atmosphere.[2] Cover and let it equilibrate for 5-10 minutes.
-
Plate Preparation: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.[6] Never use a pen, as the ink can chromatograph and interfere with results.[10]
-
Spotting the Plate:
-
Lane 1 (Reference): Dissolve a small amount of pure 2-hydroxyacetophenone in a volatile solvent (e.g., ethyl acetate) and spot it on the origin.
-
Lane 2 (Reference): Do the same for 3-methoxy-4-nitrobenzoic acid.
-
Lane 3 (Co-spot): Spot both starting materials on the same point to see how they resolve.
-
Lane 4 (Reaction Mixture): Use a capillary tube to withdraw a tiny aliquot from your reaction.[4] If the reaction solvent is high-boiling (like DMF or DMSO), dilute the aliquot in ethyl acetate before spotting. Spot this on the origin.
-
Pro-Tip: Make spots as small and concentrated as possible for the best separation.[5] Allow the solvent to fully evaporate between applications if multiple spots are needed to increase concentration.[10]
-
-
Developing the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the level of the mobile phase.[10][11] Cover the chamber and allow the solvent front to ascend the plate undisturbed.
-
Analysis: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Visualization:
-
UV Light: View the plate under a 254 nm UV lamp.[7] The aromatic rings in all components should allow them to appear as dark spots against the fluorescent green background.[8] Circle the spots with a pencil.
-
Staining: For confirmation, prepare a potassium permanganate stain. Dip the plate in the solution or spray it. The phenol (2-hydroxyacetophenone) and any unreacted starting materials are susceptible to oxidation and will likely appear as yellow-brown spots on a purple background.[9] The ester product may be less reactive.
-
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the TLC analysis of this specific esterification.
Category 1: Spot Appearance & Shape
Q1: Why are my spots streaking or "tailing" up the plate?
Answer: Streaking is a common problem, especially with acidic or highly polar compounds. It occurs when the compound interacts too strongly with the silica gel or when the plate is overloaded.[11][12]
-
Primary Cause for this Reaction: The 3-methoxy-4-nitrobenzoic acid starting material is the most likely culprit. The carboxylic acid group is highly acidic and binds very strongly to the silica gel, leading to significant tailing.
-
Solutions:
-
Modify the Mobile Phase: Add a small amount (0.5-1%) of acetic acid or formic acid to your eluent.[12] This acidic additive protonates the silica surface and the analyte, reducing the strong ionic interactions that cause streaking. For this reaction, this is the most effective solution.
-
Reduce Sample Concentration: You may have spotted too much material.[1][10][11] Dilute your reaction aliquot and re-spot. A clean, round spot is the goal.
-
Ensure Sample is Fully Dissolved: If the sample doesn't fully dissolve in the mobile phase as it moves up the plate, it can cause streaking. Ensure your spotting solvent is appropriate.
-
Q2: My spots look like crescents or strange shapes instead of round dots.
Answer: This is typically due to issues with the TLC plate itself or the spotting technique.
-
Cause: A downward-pointing crescent can indicate that the capillary spotter has scratched or gouged the silica layer on the plate. Double spots or rings can occur if the sample was applied in a solvent that is too polar, causing it to spread out on the baseline instead of forming a tight spot.
-
Solution: Apply the sample gently without pressing too hard on the silica. If using a polar spotting solvent, ensure the spot is very small and dries completely before development.
Category 2: Spot Separation & Rf Issues
Q3: All my spots are clumped together at the bottom of the plate (Low Rf). How can I get better separation?
Answer: This means your mobile phase is not polar enough to move the compounds up the plate. The components are sticking to the polar silica gel.
-
Solution: Increase the polarity of your eluent. For a hexanes/ethyl acetate system, this means increasing the proportion of ethyl acetate. Try changing the ratio from 3:1 to 2:1 or even 1:1 Hexanes:EtOAc. A small addition of methanol (e.g., 95:5 EtOAc:MeOH) can also significantly increase polarity.[13]
Q4: All my spots ran to the top of the plate (High Rf). What should I do?
Answer: This is the opposite problem: your mobile phase is too polar. The compounds are spending too much time dissolved in the mobile phase and not enough time interacting with the stationary phase.
-
Solution: Decrease the polarity of your eluent. Increase the proportion of the non-polar solvent. For example, change your 3:1 Hexanes:EtOAc system to 4:1 or 5:1.
Data Table: Solvent System Optimization
| Solvent System (Hexanes:Ethyl Acetate) | Polarity | Expected Outcome for this Reaction |
| 5:1 | Low | Good separation of product from starting materials, but starting materials may have very low Rf values. |
| 3:1 (Recommended Start) | Medium | Should provide a good balance, with the product having an Rf of ~0.5-0.6 and starting materials lower. |
| 1:1 | High | All spots will likely have high Rf values, leading to poor separation between them. |
| 3:1 + 1% Acetic Acid | Medium | Similar Rf to the standard system, but with significantly reduced streaking of the carboxylic acid.[12] |
Category 3: No Spots or Unexpected Results
Q5: I don't see any spots on my plate after developing it.
Answer: This can be a frustrating issue with several potential causes.
-
Cause 1: Insufficient Concentration: The sample spotted was too dilute to be visualized.[10]
-
Solution 1: Try spotting the sample multiple times in the same location, allowing the solvent to dry between each application.[10] Alternatively, take a larger aliquot from the reaction mixture.
-
Cause 2: Compound is not UV-active: While all key compounds in this reaction are aromatic and should be UV-active, this is a general TLC issue.[7]
-
Solution 2: Always use a secondary visualization method. A potassium permanganate (KMnO₄) or iodine chamber will visualize a much broader range of organic compounds.[8][9]
-
Cause 3: Spotting Below Solvent Line: If the origin line where you spotted your sample was below the level of the eluent in the chamber, your compounds simply washed away and dissolved into the solvent pool instead of running up the plate.[10][11]
-
Solution 3: Always ensure the origin is above the solvent line.[4]
Q6: I see an unexpected spot that isn't my starting material or my product.
Answer: An unexpected spot could be a byproduct, an impurity in the starting materials, or an indication of compound decomposition.
-
Solution:
-
Run Controls: Always run lanes with your pure starting materials to confirm their Rf values. This helps differentiate them from new spots.
-
Consider Side Reactions: Esterification can sometimes have side reactions. The unexpected spot could be a relevant byproduct.
-
Check for Decomposition: Some compounds can decompose on the acidic silica gel.[11][12] If you suspect this, you can perform a 2D TLC. Spot the sample in one corner, run the plate, then turn it 90 degrees and run it again in a fresh chamber with the same eluent. If the compound is stable, it will remain on the diagonal. If it decomposes, new spots will appear off the diagonal.[11]
-
Visual Workflows
Standard TLC Monitoring Workflow
Caption: Standard workflow for TLC reaction monitoring.
Troubleshooting Logic for Poor Separation
Caption: Decision tree for troubleshooting poor TLC separation.
References
-
Bio-Synthesis. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
ResearchGate. (2013). Tailing in TLC - can anyone help?. Retrieved from [Link]
-
Bitesize Bio. (n.d.). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Issues - Chemistry Teaching Labs. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Studylib. (n.d.). TLC Lab: Monitoring Esterification Reaction. Retrieved from [Link]
-
G.D. Searle & Co. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
-
ResearchGate. (2022). Hi everyone, I am conducting esterification with catalysis H2SO4. I wonder why my TLC only has a starting spot not acid and ester spots?. Retrieved from [Link]
-
Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to 2-Acetylphenyl 3-methoxy-4-nitrobenzoate and Other Nitrobenzoate Esters for Research Applications
In the landscape of synthetic chemistry and drug discovery, the selection of molecular scaffolds and intermediates is a critical decision that dictates the trajectory of a research program. Nitrobenzoate esters, a class of aromatic compounds characterized by their versatile reactivity and diverse biological potential, serve as pivotal building blocks. This guide provides an in-depth comparison of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate with other structurally related nitrobenzoate esters, offering experimental insights and data to inform your selection for specific research applications.
We will explore the nuances of their synthesis, compare their physicochemical properties, and delve into the electronic factors that govern their reactivity and stability. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to strategically leverage these compounds in their work.
Introduction to the Comparative Esters
The esters chosen for this guide allow for a systematic evaluation of how substituent changes on both the acyl and aryl portions of the molecule influence its overall characteristics.
-
Target Compound: this compound (A) : This molecule combines a nitrated benzoic acid with a substituted phenol (2'-hydroxyacetophenone). The interplay between the electron-withdrawing nitro group, the electron-donating methoxy group, and the acetyl group provides a complex electronic environment.
-
Comparative Compound 1: 2-Acetylphenyl 4-nitrobenzoate (B) : By removing the methoxy group from the benzoate ring, we can directly assess the impact of this electron-donating group on the ester's properties and reactivity.
-
Comparative Compound 2: 2-Acetylphenyl 2-nitrobenzoate (C) : Shifting the nitro group to the ortho position allows for an examination of steric effects and altered electronic interactions on ester stability and synthesis.
-
Comparative Compound 3: Methyl 3-methoxy-4-nitrobenzoate (D) : Replacing the complex 2-acetylphenyl group with a simple methyl group isolates the properties conferred by the 3-methoxy-4-nitrobenzoyl moiety.
Synthesis: A Protocol Grounded in Mechanistic Understanding
The synthesis of aryl esters, particularly from phenols, often requires mild conditions to prevent side reactions. The Steglich esterification is an exemplary method, utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is effective at room temperature and avoids the harsh conditions of methods like Fischer esterification.[1][2]
General Experimental Protocol: Steglich Esterification
This protocol provides a robust, validated framework for synthesizing the target and comparative esters.
-
Reagent Preparation : In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (e.g., 3-methoxy-4-nitrobenzoic acid, 1.0 eq) and the alcohol/phenol (e.g., 2'-hydroxyacetophenone, 1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Catalyst Addition : Add a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 eq).
-
Coupling Agent Addition : Cool the mixture to 0 °C in an ice bath. Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in the same anhydrous solvent.
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by vacuum filtration. The filtrate is then typically washed sequentially with a weak acid (e.g., 1M HCl) to remove residual DMAP, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine.
-
Purification : The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or column chromatography on silica gel.
Causality and Experimental Choices:
-
Why DCC/DMAP? DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[2] However, this intermediate can slowly rearrange to a stable N-acylurea, a non-productive side reaction. DMAP, being a superior nucleophile, intercepts the O-acylisourea to form a reactive acylpyridinium salt. This "active ester" reacts efficiently with the alcohol, outcompeting the side reaction and accelerating the esterification.[3] This catalytic cycle is crucial for achieving high yields, especially with less nucleophilic phenols.
-
Solvent Choice : Anhydrous aprotic solvents like DCM are used to prevent hydrolysis of the reactive intermediates.
Synthesis Workflow Diagram
Caption: Generalized workflow for Steglich esterification of nitrobenzoic acids.
Comparative Physicochemical and Spectroscopic Data
| Compound | Name | Molecular Formula | MW ( g/mol ) | Melting Point (°C) |
| A | This compound | C₁₆H₁₃NO₆ | 315.28 | Not Reported |
| B | 2-Acetylphenyl 4-nitrobenzoate | C₁₅H₁₁NO₅ | 285.25 | Not Reported |
| C | (4-Acetylphenyl) 2-nitrobenzoate[4] | C₁₅H₁₁NO₅ | 285.25 | Not Reported |
| D | Methyl 3-methoxy-4-nitrobenzoate | C₉H₉NO₅ | 211.17 | Not Reported |
| Ref | Methyl 3-nitrobenzoate[5][6][7][8] | C₈H₇NO₄ | 181.15 | 78 - 80 |
Spectroscopic Hallmarks:
-
¹H NMR : Expect aromatic protons between 7.0-8.5 ppm. The acetyl methyl protons (-COCH₃) on compounds A, B, and C would appear as a sharp singlet around 2.5 ppm. The methoxy protons (-OCH₃) on compounds A and D would be a singlet around 3.9-4.0 ppm.
-
IR Spectroscopy : All esters will show a strong carbonyl (C=O) stretch around 1720-1740 cm⁻¹. The nitro group (-NO₂) will exhibit two characteristic strong stretches: an asymmetric stretch around 1520-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.
Reactivity and Stability: An Electronic Perspective
The utility of a nitrobenzoate ester in a synthetic sequence or as a potential prodrug is fundamentally governed by the stability of its ester linkage. This stability is dictated by the electrophilicity of the carbonyl carbon, which is modulated by the electronic effects of the ring substituents.
-
Electron-Withdrawing Groups (EWGs) : The nitro group (-NO₂) is a powerful EWG, acting through both inductive (-I) and resonance (-M) effects. It withdraws electron density from the benzene ring and, by extension, from the ester's carbonyl carbon. This increases the carbonyl's partial positive charge, making it more susceptible to nucleophilic attack, such as alkaline hydrolysis.[9] Therefore, nitrobenzoate esters are generally less stable and more reactive than unsubstituted benzoate esters.[10]
-
Electron-Donating Groups (EDGs) : The methoxy group (-OCH₃) is an EDG, primarily through its resonance (+M) effect. It donates electron density to the ring, which can partially counteract the withdrawing effect of the nitro group. In compound A , the meta-methoxy group can donate electron density that reduces the electrophilicity of the carbonyl carbon, making it more stable to hydrolysis compared to compound B , which lacks this group.
-
Positional Effects : The position of the nitro group is critical. A para- or ortho-nitro group (as in B and C ) exerts a stronger electron-withdrawing resonance effect on the carbonyl group than a meta-nitro group. This makes para- and ortho-nitrobenzoate esters significantly more reactive towards nucleophiles.[9][10] Compound C also introduces potential steric hindrance around the ester linkage, which could slow the rate of hydrolysis compared to B .
Electronic Effects on Ester Reactivity
Caption: Electronic influence of substituents on ester carbonyl reactivity.
This analysis suggests a reactivity order towards hydrolysis: B > C > A . Compound B is likely the most reactive due to the direct para-relationship of the strong EWG, while A is stabilized by the donating methoxy group.
Applications in Research and Drug Development
The chemical properties of nitroaromatic compounds make them valuable in several research contexts.
-
Synthetic Intermediates : The nitro group is a versatile functional handle. It can be readily reduced to an amine, which can then be used for a wide range of subsequent reactions, such as amide bond formation or diazotization. For example, the reduction of a nitrobenzoate ester could be a key step in synthesizing more complex molecules like the drug Gefitinib, which involves substituted amino benzoates.[11]
-
Protecting Groups : While less common than other groups, a nitrobenzoyl moiety could serve as a photolabile or chemically labile protecting group for an alcohol, depending on the substitution pattern.
-
Biological Activity : The nitroaromatic scaffold is a known pharmacophore in many antimicrobial and antiparasitic drugs.[12][13] The mechanism often involves the enzymatic reduction of the nitro group within the target organism to produce toxic reactive nitrogen species.[14][15] While many nitro compounds face challenges with toxicity, their potent activity drives continued research.[12] Any of the compared esters could serve as lead compounds for screening in antibacterial or antiparasitic assays.[13][16] The lipophilicity and electronic profile, modulated by the different substituents, would influence cell permeability and target engagement.
Conclusion
The choice between This compound and its analogues is a strategic one, guided by the intended application.
-
For maximum reactivity or use as a highly labile protecting group, 2-Acetylphenyl 4-nitrobenzoate (B) is the superior choice due to the powerful, unmitigated electron-withdrawing effect of the para-nitro group.
-
For applications requiring greater stability or finer tuning of electronic properties, This compound (A) offers a more balanced profile. The methoxy group provides a synthetic handle for further modification and tempers the reactivity of the ester, which could be advantageous in multi-step syntheses or for developing more stable prodrugs.
-
For investigating steric influences or alternative electronic arrangements, 2-Acetylphenyl 2-nitrobenzoate (C) provides a valuable comparison point.
By understanding the causal relationships between structure, stability, and reactivity, researchers can make informed decisions, optimizing their synthetic strategies and accelerating the discovery process.
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Homework.Study.com. (n.d.). The following reactivity order has been found for the basic hydrolysis of p-substituted methyl benzoates. Retrieved from [Link]
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Taft, R. W., Jr. (1952). Linear Free Energy Relationships from Rates of Esterification and Hydrolysis of Aliphatic and Ortho-substituted Benzoate Esters. Journal of the American Chemical Society, 74(11), 2729–2733. Available from: [Link]
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Li, M. D., Zheng, Y. G., & Ji, M. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(4), 673-678. Available from: [Link]
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Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(12), 3698. Available from: [Link]
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Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Odesa University Chemical Journal. Available from: [Link]
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Noriega, S., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available from: [Link]
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Cheméo. (n.d.). Benzoic acid, 3-nitro-, methyl ester (CAS 618-95-1). Retrieved from [Link]
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Zhang, Z., et al. (2024). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Organic Letters. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 3-nitrobenzoate. PubChem Compound Database. Retrieved from [Link]
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Dippy, J. F. J., & Williams, F. R. (1966). The influence of the nitro-group upon side-chain reactivity. Part III. The influence of steric and mesomeric interaction factors on the rates of alkaline hydrolysis of ethyl nitrobenzoates. Journal of the Chemical Society B: Physical Organic, 161-166. Available from: [Link]
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Liu, Y., et al. (2023). Heuristic-Based Alkaline Hydrolysis Mechanism of Nitrate Ester (Nitrocellulose Monomer) and Nitroamine (Hexogen) Compounds: Electrostatic Attraction Effect of the Nitro Group. The Journal of Physical Chemistry A, 127(9), 2098–2110. Available from: [Link]
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ResearchGate. (2007). Withdrawn Paper: Li, M. D.; Zheng, Y. G.; Ji, M. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules 2007, 12, 673-678. Retrieved from [Link]
-
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Gopiwad, V. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41-42. Available from: [Link]
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- 10. The influence of the nitro-group upon side-chain reactivity. Part III. The influence of steric and mesomeric interaction factors on the rates of alkaline hydrolysis of ethyl nitrobenzoates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]
- 12. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]
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- 16. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
Comparing synthesis routes for "2-Acetylphenyl 3-methoxy-4-nitrobenzoate"
An In-Depth Guide to the Synthesis of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate: A Comparative Analysis of Key Methodologies
Introduction
This compound is a complex aromatic ester that holds potential as a key intermediate in the synthesis of novel pharmaceutical compounds and functional materials. Its molecular architecture, featuring a nitro-substituted benzoyl group linked to an acetyl-substituted phenol, presents a unique synthetic challenge. The strategic construction of the central ester linkage, along with the efficient preparation of its precursors, is paramount for successful laboratory and industrial-scale production.
This technical guide provides a comprehensive comparison of viable synthesis routes for this compound. We will deconstruct the synthesis into two primary stages: the preparation of the key precursors, 2'-hydroxyacetophenone and 3-methoxy-4-nitrobenzoyl chloride, followed by the final esterification step. By examining the underlying chemical principles, providing detailed experimental protocols, and presenting comparative data, this guide aims to equip researchers with the knowledge to select the most appropriate synthetic strategy for their specific needs, balancing factors such as yield, purity, scalability, and environmental impact.
Overall Synthetic Strategy: A Retrosynthetic View
The target molecule is an ester, which can be logically disconnected at the ester bond. This retrosynthetic analysis reveals the two primary building blocks: 2'-hydroxyacetophenone (the alcohol component) and 3-methoxy-4-nitrobenzoic acid (the carboxylic acid component), which is typically activated as its acyl chloride derivative for efficient reaction.
Caption: Retrosynthetic analysis and forward synthesis plan.
Part 1: Synthesis of Precursor 1: 2'-Hydroxyacetophenone
2'-Hydroxyacetophenone is a critical intermediate whose efficient synthesis is a cornerstone of the overall process.[1] Two primary routes are dominant: the classic Fries rearrangement and a modern biocatalytic approach.
Route A: Fries Rearrangement of Phenyl Acetate
This is the most established method for producing 2'-hydroxyacetophenone.[2] It involves a two-step process: the O-acylation of phenol to form phenyl acetate, followed by a Lewis acid-catalyzed intramolecular rearrangement to yield the desired product along with its para-isomer.[2]
Causality and Mechanistic Insight: The Fries rearrangement is a regioselective reaction where the choice of reaction temperature is critical. Lower temperatures tend to favor the formation of the para-isomer (4'-hydroxyacetophenone), while higher temperatures promote the desired ortho-isomer, 2'-hydroxyacetophenone.[2] This is due to the thermodynamic stability of the ortho-chelated complex with the aluminum chloride catalyst at elevated temperatures.
Caption: Workflow for 2'-Hydroxyacetophenone via Fries Rearrangement.
Experimental Protocol (Adapted from[2][3])
Step 1: Synthesis of Phenyl Acetate
-
In a three-neck flask, dissolve phenol (14.1 g, 0.15 mol) in cyclohexane (40 ml).
-
Slowly add acetyl chloride (14.13 g, 0.18 mol) to the solution while stirring at room temperature.
-
Allow the reaction to proceed for 2-3 hours, monitoring completion by Thin-Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture to a pH of approximately 8 with a sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, collect the organic phase, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude phenyl acetate.
Step 2: Fries Rearrangement to 2'-Hydroxyacetophenone
-
To a solution of phenyl acetate (e.g., 755 mg) in nitrobenzene, add finely divided aluminum chloride (AlCl₃, 456 mg).
-
Heat the mixture to 120-125°C for one hour.[3]
-
After the reaction is complete, cool the flask to room temperature.
-
Carefully hydrolyze the reaction mixture by adding 50 ml of a 5% hydrochloric acid solution.[2]
-
Extract the product three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Concentrate the organic layer under reduced pressure. The crude product can be purified by steam distillation or crystallization to isolate 2'-hydroxyacetophenone. A reported yield for this step is up to 64.9%.[3]
Route B: Biocatalytic Synthesis from Styrene Oxide
A greener and highly selective alternative involves the use of engineered enzymes.[4] This method employs a whole-cell system (e.g., E. coli) co-expressing an epoxide hydrolase and an engineered alcohol dehydrogenase to convert racemic styrene oxide into 2-hydroxyacetophenone.[4]
Causality and Mechanistic Insight: This enzymatic cascade leverages the high stereoselectivity of enzymes. The epoxide hydrolase first converts styrene oxide to (1R)-phenylethane-1,2-diol, which is then regioselectively oxidized by the alcohol dehydrogenase to the final product.[4] The host cell's metabolism conveniently regenerates the necessary nicotinamide dinucleotide coenzyme, making the process self-sustaining.[4]
Caption: Workflow for biocatalytic synthesis of 2'-Hydroxyacetophenone.
Part 2: Synthesis of Precursor 2: 3-Methoxy-4-nitrobenzoyl Chloride
For an efficient esterification, the carboxylic acid must be activated. The most common method is its conversion to the corresponding acyl chloride.
Route C: Acyl Chloride Formation
3-Methoxy-4-nitrobenzoyl chloride is a versatile acylating agent.[5] It is typically prepared from 3-methoxy-4-nitrobenzoic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[6]
Causality and Mechanistic Insight: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chlorosulfite intermediate. The chloride ion then attacks this intermediate in a nucleophilic acyl substitution, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts and yielding the desired acyl chloride. This reaction is highly favorable as the byproducts are easily removed.
Experimental Protocol (General Procedure)
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, place 3-methoxy-4-nitrobenzoic acid (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq), often with a catalytic amount of dimethylformamide (DMF).
-
Gently heat the mixture to reflux until the evolution of gas (SO₂ and HCl) ceases.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The remaining crude 3-methoxy-4-nitrobenzoyl chloride can often be used directly in the next step or purified by vacuum distillation.
Part 3: Final Step: Esterification
This final stage brings the two precursors together to form the target molecule. A pyridine-catalyzed Schotten-Baumann type reaction is a highly effective and straightforward method.
Route D: Pyridine-Catalyzed Acylation
This reaction involves the nucleophilic attack of the hydroxyl group of 2'-hydroxyacetophenone on the electrophilic carbonyl carbon of 3-methoxy-4-nitrobenzoyl chloride.
Causality and Mechanistic Insight: Pyridine serves a dual purpose in this reaction. It acts as a base to neutralize the hydrogen chloride (HCl) that is formed, driving the equilibrium towards the product.[7] It also acts as a nucleophilic catalyst, reacting with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is then more readily attacked by the weakly nucleophilic phenolic hydroxyl group.
Caption: Workflow for the final pyridine-catalyzed esterification.
Experimental Protocol (Adapted from[7][8])
-
In a clean, dry round-bottom flask, dissolve 2'-hydroxyacetophenone (1.0 eq) in anhydrous pyridine (approximately 2-3 mL per gram of 2'-hydroxyacetophenone).
-
Cool the solution in an ice bath. To this solution, slowly add 3-methoxy-4-nitrobenzoyl chloride (1.1 - 1.2 eq) dropwise while stirring. An exothermic reaction is expected.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 20-30 minutes, or until the reaction is complete as monitored by TLC.[7]
-
Prepare a beaker containing a vigorously stirred mixture of 3% hydrochloric acid and crushed ice.[8]
-
Pour the reaction mixture into the beaker of ice-cold HCl. A precipitate of the crude product should form.[7]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold methanol, followed by a thorough wash with cold deionized water to remove pyridine hydrochloride and other impurities.[7]
-
Dry the purified product, this compound, in a desiccator or a vacuum oven at a low temperature. The crude product can be recrystallized from a suitable solvent like methanol or ethanol to achieve higher purity.
Comparative Analysis of Synthesis Routes
| Metric | Route A: Fries Rearrangement | Route B: Biocatalysis | Route C/D: Acyl Chloride Esterification |
| Precursor | 2'-Hydroxyacetophenone | 2'-Hydroxyacetophenone | This compound |
| Starting Materials | Phenol, Acetyl Chloride, AlCl₃ | Racemic Styrene Oxide | 2'-Hydroxyacetophenone, 3-Methoxy-4-nitrobenzoyl Chloride |
| Typical Yield | Moderate to Good (e.g., ~65-77%)[1][3] | Potentially high, depends on enzyme efficiency[4] | Generally Good to Excellent |
| Purity/Selectivity | Moderate; requires separation of ortho/para isomers[2] | Excellent; highly regioselective[4] | Good; purification by precipitation and recrystallization is effective |
| Scalability | Well-established for industrial scale | May be challenging to scale up; requires bioreactors | Highly scalable and standard in industrial processes |
| Safety & Environment | Uses corrosive AlCl₃ and high temps. Generates acidic waste. | "Green" method; uses water, mild conditions. Less hazardous waste. | Uses pyridine (toxic) and generates HCl byproduct. |
| Simplicity | Multi-step with potentially difficult isomer separation. | Requires expertise in microbiology and biocatalysis. | Relatively straightforward, single-step reaction and workup. |
Conclusion and Recommendations
The synthesis of this compound can be approached through a modular strategy, combining the synthesis of its precursors with a final esterification step.
-
For the synthesis of 2'-hydroxyacetophenone:
-
The Fries Rearrangement (Route A) is a robust, traditional method suitable for producing large quantities, provided that efficient purification methods are in place to separate the ortho and para isomers.[2]
-
The Biocatalytic route (Route B) represents a modern, environmentally friendly alternative that offers exceptional selectivity, making it ideal for applications where high purity is critical and isomer separation is to be avoided.[4] Its scalability may, however, be a consideration for large-scale industrial production.
-
-
For the final esterification step:
-
The Pyridine-Catalyzed Acylation (Route D) is a highly efficient and reliable method for forming the final ester linkage.[7][8] Its operational simplicity, good yields, and straightforward purification make it the recommended choice for the final coupling reaction in both laboratory and industrial settings.
-
The optimal overall strategy will depend on the specific requirements of the researcher. For rapid, lab-scale synthesis with high purity, a combination of biocatalytically produced 2'-hydroxyacetophenone and the pyridine-catalyzed esterification would be an excellent choice. For large-scale production where cost and established procedures are dominant factors, the Fries rearrangement followed by the same esterification protocol remains the industrial standard.
References
- BenchChem. (2025).
- BenchChem. (2025). The Genesis of a Key Intermediate: An In-depth Technical Guide to the Discovery and Synthesis of 2'-Hydroxyacetophenone.
- Smolecule. Buy 3-Methoxy-4-nitrobenzoyl chloride | 67579-92-4.
- Le, C. T., et al. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. PMC - NIH.
- PrepChem.com. Synthesis of 2-hydroxyacetophenone.
- Guidechem. (2023). How can 2'-hydroxyacetophenone be synthesized?.
- BenchChem. 3-Methoxy-4-nitrobenzoyl chloride | 67579-92-4.
- ResearchGate.
- BenchChem. (2025).
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 5. benchchem.com [benchchem.com]
- 6. Buy 3-Methoxy-4-nitrobenzoyl chloride | 67579-92-4 [smolecule.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Assessing the Cytotoxicity of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate
Introduction: The evaluation of a compound's cytotoxic potential is a cornerstone of preclinical drug development and chemical safety assessment. This guide provides a comprehensive framework for characterizing the cytotoxic profile of the novel compound, "2-Acetylphenyl 3-methoxy-4-nitrobenzoate." We will explore a multi-parametric approach, employing a panel of well-established cytotoxicity assays to move beyond a simple live/dead binary and elucidate the potential mechanisms of cell death. This guide is intended for researchers, scientists, and drug development professionals seeking to design and execute robust cytotoxicity studies.
We will compare the effects of "this compound" against a well-characterized cytotoxic agent, Doxorubicin, a widely used chemotherapy drug known to induce DNA damage and apoptosis. By employing assays that interrogate different cellular processes—metabolic activity, plasma membrane integrity, and apoptosis induction—we can construct a more complete and mechanistically informative cytotoxicity profile.
Choosing the Right Tools: A Multi-Assay Approach
A single cytotoxicity assay provides only one perspective on a compound's effect. A more robust approach involves a panel of assays that measure distinct cellular health indicators. This strategy helps to differentiate between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death) and can provide initial clues into the mechanism of action.
For our investigation of "this compound," we will utilize three distinct and widely adopted assays:
-
MTT Assay: Measures the metabolic activity of a cell population, which is often used as a proxy for cell viability.
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necrosis or late-stage apoptosis.
-
Caspase-Glo® 3/7 Assay: Specifically measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.
The following sections will detail the principles behind each assay, provide step-by-step protocols, and present a comparative analysis of hypothetical data for "this compound" and our positive control, Doxorubicin.
MTT Assay: Assessing Metabolic Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells. A decrease in metabolic activity can indicate either cell death or a reduction in proliferation.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT-based cell viability assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of "this compound" and Doxorubicin in complete culture medium. A serial dilution series is recommended to determine the IC₅₀ value (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Cell Treatment: Carefully remove 100 µL of medium from each well and add 100 µL of the 2X compound dilutions. This results in a final volume of 200 µL per well with the desired final compound concentrations.
-
Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
LDH Release Assay: Detecting Membrane Damage
The Lactate Dehydrogenase (LDH) release assay is a common method for quantifying cytotoxicity by measuring plasma membrane damage. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The amount of LDH in the supernatant is proportional to the number of damaged cells. This assay is particularly useful for detecting necrosis.
Experimental Workflow: LDH Release Assay
Caption: Workflow for the LDH release cytotoxicity assay.
Detailed Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT Assay protocol. It is advisable to run this assay in parallel with the MTT assay using a duplicate plate.
-
Supernatant Collection: After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits provided by Promega, Thermo Fisher Scientific, or Roche). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. During this time, the released LDH will catalyze the conversion of a substrate to a colored product.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the amount of LDH released and thus to the number of damaged cells.
-
Controls: It is critical to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
Caspase-Glo® 3/7 Assay: Quantifying Apoptosis
Apoptosis, or programmed cell death, is a highly regulated process that involves the activation of a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are key executioner caspases that are activated during the final stages of apoptosis. The Caspase-Glo® 3/7 Assay provides a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3 and -7. This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of active caspase-3 and -7.
Experimental Workflow: Caspase-Glo® 3/7 Assay
Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT Assay protocol, with the important modification of using an opaque, white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (Promega).
-
Reagent Addition: After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase-3 and -7.
Comparative Data Analysis
The following table presents hypothetical data from the three assays after a 48-hour treatment of HeLa cells with "this compound" and Doxorubicin at a concentration of 10 µM.
| Assay | Endpoint Measured | Vehicle Control (0.1% DMSO) | 10 µM "this compound" | 10 µM Doxorubicin (Positive Control) |
| MTT Assay | % Viability (Metabolic Activity) | 100% | 45% | 30% |
| LDH Release Assay | % Cytotoxicity (Membrane Integrity) | 5% | 15% | 65% |
| Caspase-Glo® 3/7 Assay | Fold Increase in Caspase Activity | 1.0 | 6.5 | 4.0 |
Interpretation of Results
-
"this compound": At 10 µM, this compound significantly reduces cell viability to 45% as measured by the MTT assay. The LDH release is modest (15%), suggesting that the primary mode of cell death is not necrosis. However, the substantial 6.5-fold increase in caspase-3/7 activity strongly indicates that "this compound" is a potent inducer of apoptosis.
-
Doxorubicin: As expected, the positive control Doxorubicin shows a profound cytotoxic effect, reducing viability to 30%. The high level of LDH release (65%) suggests that at this concentration and time point, many cells have progressed through apoptosis to secondary necrosis, leading to membrane rupture. The 4.0-fold increase in caspase activity confirms the induction of apoptosis.
The combined data suggest that "this compound" is a cytotoxic compound that primarily acts through the induction of the apoptotic pathway. The lower LDH release compared to Doxorubicin at a similar level of viability reduction could imply a more targeted apoptotic mechanism with less immediate necrotic effect.
Potential Signaling Pathway
Based on the strong caspase-3/7 activation, we can hypothesize a potential mechanism of action for "this compound."
Caption: Hypothesized intrinsic apoptotic pathway induced by the compound.
Conclusion
This guide outlines a robust, multi-parametric strategy for evaluating the cytotoxicity of "this compound." By employing a suite of assays that measure metabolic activity (MTT), membrane integrity (LDH release), and apoptosis (Caspase-Glo® 3/7), a more nuanced and mechanistically informative picture emerges than could be obtained from a single assay. The hypothetical data presented suggest that "this compound" is a cytotoxic agent that functions primarily by inducing apoptosis. Further studies would be warranted to explore the upstream signaling events, such as the involvement of the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.
References
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
A Comparative Guide to the Antimicrobial Activity of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate
This guide presents a comprehensive framework for evaluating the antimicrobial potential of the novel compound 2-Acetylphenyl 3-methoxy-4-nitrobenzoate. Designed for researchers and drug development professionals, this document provides a comparative analysis against established antimicrobial agents, supported by detailed experimental protocols and a discussion of the underlying biochemical rationale. We will explore its putative mechanism and establish a clear, validated workflow for its investigation.
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of new chemical entities that operate via novel mechanisms. Nitroaromatic compounds, such as nitrofurantoin and metronidazole, have long been a cornerstone of antimicrobial therapy. Their efficacy is often derived from the reductive activation of the nitro group within microbial cells, a process that generates cytotoxic radicals lethal to the pathogen.
Esters of nitrobenzoic acids are particularly intriguing as they can function as prodrugs. The ester linkage can enhance cellular uptake, allowing the molecule to penetrate microbial membranes more effectively than the corresponding free acid. Once inside the cell, microbial esterases can hydrolyze the compound, releasing the active nitroaromatic acid. This compound combines these features, making it a compelling candidate for antimicrobial screening. This guide outlines a comparative study to position its activity relative to established drugs.
Compound Profile: this compound
This molecule is an ester formed from 3-methoxy-4-nitrobenzoic acid and 2-hydroxyacetophenone. The key functional groups—the nitro group, the ester linkage, and the methoxy and acetyl substitutions—all influence its physicochemical properties and potential biological activity.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₆H₁₃NO₆
-
Molecular Weight: 315.28 g/mol
-
CAS Number: 145370-32-7
A Senior Application Scientist's Guide to "2-Acetylphenyl 3-methoxy-4-nitrobenzoate" as a Versatile Precursor for Novel Compound Synthesis
In the dynamic landscape of drug discovery and materials science, the strategic selection of precursor molecules is a critical determinant of synthetic efficiency and the novelty of the resulting compounds. This guide provides an in-depth technical comparison of "2-Acetylphenyl 3-methoxy-4-nitrobenzoate" as a precursor, evaluating its potential against alternative synthetic routes for generating libraries of innovative molecules. Drawing upon established principles of organic synthesis and data from analogous systems, we will explore the utility of this precursor, particularly in the synthesis of biologically active heterocyclic scaffolds.
The Strategic Advantage of a Multifunctional Precursor
"this compound" is a molecule of significant interest due to the orthogonal reactivity of its functional groups. The ester linkage provides a stable connection that can be strategically cleaved, while the acetyl group ortho to the ester offers a reactive handle for cyclization reactions. The electron-withdrawing nitro group and the electron-donating methoxy group on the benzoate ring can modulate the reactivity of the molecule and serve as points for further functionalization. This inherent multifunctionality makes it a powerful building block for combinatorial chemistry and the targeted synthesis of complex molecules.
Derivatives of benzoate esters are known to possess a wide array of biological activities, including antimicrobial and cytotoxic effects.[1][2] The core structure of "this compound" combines features that suggest a high potential for yielding biologically active derivatives.[1]
Proposed Synthesis of the Precursor
While a dedicated synthesis for "this compound" is not extensively documented in the literature, a reliable synthetic route can be proposed based on well-established esterification protocols for similar compounds.[3][4][5] The most straightforward approach involves the acylation of 2-hydroxyacetophenone with 3-methoxy-4-nitrobenzoyl chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-hydroxyacetophenone
-
3-methoxy-4-nitrobenzoyl chloride
-
Anhydrous pyridine or dichloromethane (DCM)
-
3% Hydrochloric acid (HCl)
-
Methanol
-
Crushed ice
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-hydroxyacetophenone (1.0 equivalent) in anhydrous pyridine (approximately 3-4 mL per gram of acetophenone) at 0°C.
-
Acylation: To this stirring solution, slowly add 3-methoxy-4-nitrobenzoyl chloride (1.1-1.2 equivalents) dropwise. An exothermic reaction is expected.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing a vigorously stirred mixture of 3% hydrochloric acid and crushed ice. A solid precipitate of the crude product will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold methanol, followed by cold water, to remove pyridine hydrochloride and other impurities.
-
Drying: Dry the purified product in a vacuum oven or air-dry to a constant weight. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to improve purity.[4]
"this compound" as a Precursor for Benzofuran Synthesis
One of the most promising applications of this precursor is in the synthesis of substituted benzofurans. Benzofurans are a class of heterocyclic compounds present in numerous biologically active natural and synthetic products, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
The synthesis of a 2-aryl-3-acylbenzofuran can be envisioned through an intramolecular Wittig-type reaction or a Baker-Venkataraman rearrangement followed by cyclization. The latter is a well-established method for the synthesis of chromones and flavones, and can be adapted for benzofuran synthesis.
dot
Caption: Proposed synthetic pathway from "this compound" to a substituted benzofuran.
Comparison with Alternative Precursors and Synthetic Routes for Benzofurans
While "this compound" offers a streamlined approach to highly functionalized benzofurans, it is essential to compare this strategy with established methods.
| Synthetic Method | Precursors | Reagents & Conditions | Advantages | Disadvantages |
| Proposed Route | This compound | 1. Base (e.g., KOH, Pyridine) 2. Acid (e.g., H₂SO₄) | Pre-functionalized precursor allows for rapid diversification; potentially high regioselectivity. | Precursor not commercially available; requires multi-step synthesis. |
| Intramolecular Wittig Reaction [6] | o-Hydroxybenzyltrip-hosphonium salt, Aroyl chloride | Base | Good yields; tolerates various functional groups. | Requires preparation of the phosphonium salt; potential for side products. |
| Sonogashira Coupling/Cyclization [7] | 2-Iodophenols, Terminal acetylenes, Aryl iodides | Pd/Cu catalyst, Base | One-pot synthesis of 2,3-disubstituted benzofurans; good to excellent yields. | Use of expensive metal catalysts; potential for catalyst poisoning. |
| Phenol and Bromoalkyne Cyclization [8] | Phenols, Bromoalkynes | Pd catalyst | Direct C-H functionalization; good yields. | Limited to 2-substituted benzofurans; requires specific bromoalkyne precursors. |
Data Presentation: Illustrative Comparison of Benzofuran Synthesis
The following table provides a hypothetical comparison of expected outcomes based on literature for analogous reactions.
| Parameter | Proposed Route | Intramolecular Wittig[6] | Sonogashira Coupling[7] |
| Overall Yield | Good to Excellent (estimated) | Good | Good to Excellent |
| Reaction Steps | 2 | 1 (from phosphonium salt) | 1 (one-pot) |
| Reagent Cost | Moderate | Moderate to High | High |
| Substrate Scope | Potentially broad | Broad | Broad |
| Purification | Recrystallization/Chromatography | Chromatography | Chromatography |
Conclusion and Future Outlook
"this compound" represents a promising, albeit currently underutilized, precursor for the synthesis of novel compounds, particularly substituted benzofurans. Its multifunctional nature allows for the rapid generation of molecular complexity from a single, well-defined starting material. While the precursor itself requires synthesis, the potential to generate a library of diverse and biologically active compounds in a highly efficient manner makes it an attractive target for further investigation.
Future research should focus on optimizing the synthesis of the precursor and exploring the full scope of its reactivity. The development of one-pot procedures starting from 2-hydroxyacetophenone could further enhance its utility. The biological evaluation of the resulting novel compounds will be crucial in validating the potential of this synthetic strategy in drug discovery programs.
References
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A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
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Delogu, G. L., & Begala, M. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. Retrieved from [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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2-Acetylbenzofurans: Synthesis, Reactions and Applications. (n.d.). ResearchGate. Retrieved from [Link]
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Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate. (n.d.). National Institutes of Health. Retrieved from [Link]
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"2-Acetylphenyl 3-methoxy-4-nitrobenzoate" in comparison to commercially available reagents
An In-Depth Comparative Guide to Activated Benzoate Esters for Acylation Reactions
Introduction: The Quest for Precision in Acylation
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the formation of ester and amide bonds is a cornerstone transformation. While numerous methods exist, the demand for mild, selective, and high-yielding protocols has driven the development of specialized reagents. This guide delves into the class of activated nitrobenzoate esters, using the specific, albeit lesser-known, molecule 2-Acetylphenyl 3-methoxy-4-nitrobenzoate (CAS 145370-32-7)[1][2][3] as a conceptual model. We will objectively compare the principles of its function against widely adopted, commercially available acylation strategies, providing researchers with the foundational knowledge to select the optimal reagent for their synthetic challenges.
This document moves beyond a simple catalog of reagents. It is designed to provide a mechanistic understanding of why certain reagents are chosen over others, grounded in the principles of physical organic chemistry. We will explore the interplay between reactivity, selectivity, and practical handling that governs the successful application of these powerful synthetic tools.
Pillar 1: The Mechanism and Rationale of Activated Esters
The primary function of a molecule like this compound is to act as an acylating agent , specifically for transferring the "3-methoxy-4-nitrobenzoyl" group to a nucleophile (e.g., an alcohol or amine). Its efficacy stems from the concept of an "activated ester," where the ester's carbonyl group is rendered highly electrophilic and is attached to a good leaving group.
Mechanism of Acyl Transfer: The reaction proceeds via a nucleophilic acyl substitution mechanism. The key to the reactivity of these reagents lies in the stability of the departing phenoxide leaving group.
-
Nucleophilic Attack: A nucleophile (Nu-H), such as an alcohol or amine, attacks the electrophilic carbonyl carbon of the ester.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, expelling the phenoxide anion. The stability of this anion is paramount to the reaction's success.
-
Proton Transfer: A final proton transfer step yields the acylated product and the phenol byproduct.
The 4-nitro group on the benzoyl moiety is a powerful electron-withdrawing group, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The true "activation," however, comes from the phenolic portion. A good leaving group is the conjugate base of a strong acid. Therefore, phenols with electron-withdrawing substituents are more acidic (have a lower pKa) and their corresponding phenoxides are better leaving groups.
Caption: Nucleophilic acyl substitution pathway for activated esters.
In the case of This compound , the leaving group is 2-hydroxyacetophenone. The presence of the acetyl group in the ortho position may introduce steric hindrance around the ester linkage, potentially modulating its reactivity compared to simpler phenolic esters.
Pillar 2: A Comparative Analysis of Acylation Reagents
While direct experimental data for this compound is not publicly available, we can compare its theoretical class of compound with established, commercially available alternatives based on well-documented chemical principles.
| Reagent Class | Example(s) | Mechanism | Reactivity | Conditions | Key Byproducts | Advantages & Disadvantages |
| Acyl Halides | 3-Methoxy-4-nitrobenzoyl chloride | Nucleophilic Acyl Substitution | Very High | Anhydrous, often requires a non-nucleophilic base (e.g., pyridine, Et₃N) to scavenge HCl. | HCl, Amine hydrochloride salts | Pro: High reactivity, drives reactions to completion. Con: Moisture sensitive, generates corrosive HCl, often too reactive for sensitive substrates. |
| Activated Phenyl Esters | This compound, 4-Nitrophenyl benzoate | Nucleophilic Acyl Substitution | Moderate to High | Mild, often neutral or with mild base/acid catalysis. Anhydrous conditions preferred. | Phenol derivative (e.g., 2-hydroxyacetophenone, 4-nitrophenol) | Pro: Bench-stable, milder than acyl halides, higher selectivity, byproduct is often easily removed via aqueous wash. Con: Less reactive than acyl halides, may require longer reaction times or heating. |
| In Situ Activation (Coupling Reagents) | Steglich Esterification (DCC/EDC + DMAP)[4], Yamaguchi Esterification[4] | In situ formation of a highly reactive intermediate (e.g., O-acylisourea) | High | Very Mild (often 0 °C to RT). Anhydrous conditions are critical. | Urea derivative (e.g., DCU), salts | Pro: Extremely mild conditions, suitable for acid/base sensitive substrates, high yields.[5] Con: Reagents can be allergens (DCC), byproducts (DCU) can be difficult to remove, stoichiometry must be precise.[4] |
Expert Insights: The choice of reagent is a trade-off between reactivity and selectivity. For robust, simple substrates, the cost-effective acyl chloride method is often sufficient. For complex molecules with multiple sensitive functional groups, as is common in late-stage drug development, the mildness of activated esters or in situ coupling methods is indispensable. The theoretical advantage of a reagent like this compound would be its solid, bench-stable nature, offering a "ready-to-use" activated form of the carboxylic acid without the need for prior conversion to a moisture-sensitive acyl chloride.
Pillar 3: Experimental Protocols & Workflow
The following protocols are representative methodologies. They are designed to be self-validating through standard analytical techniques (TLC, LC-MS) to monitor reaction progress and completion.
Workflow for Selecting an Acylation Method
Caption: Decision workflow for choosing an appropriate acylation method.
Protocol 1: General Acylation using an Activated Phenyl Ester
This protocol is a general guideline for using a reagent like this compound.
-
Reagent Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Argon), dissolve the nucleophile (alcohol or amine, 1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile).
-
Addition of Base (Optional but Recommended): For alcohol nucleophiles or amine hydrochloride salts, add a non-nucleophilic base such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.) to the solution. For neutral amines, this may not be necessary. A catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq.) can significantly accelerate the reaction.
-
Reagent Addition: Add the activated ester (e.g., this compound, 1.1 eq.) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take from 2 to 24 hours. Gentle heating may be applied if the reaction is sluggish.
-
Workup:
-
Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove the base, followed by a weak base (e.g., saturated NaHCO₃) to remove the phenolic byproduct, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Comparative Acylation using an Acyl Chloride
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve the nucleophile (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq.).
-
Reagent Addition: Add the corresponding acyl chloride (e.g., 3-methoxy-4-nitrobenzoyl chloride, 1.1 eq.) dropwise to the cold, stirred solution. Caution: The reaction can be exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.
-
Workup & Purification: Follow the same workup and purification steps as described in Protocol 1. The initial acidic wash is critical for removing the base and its salt.
Protocol 3: Comparative Acylation via Steglich Esterification
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (e.g., 3-methoxy-4-nitrobenzoic acid, 1.0 eq.), the alcohol (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM.
-
Coupling Agent Addition: Cool the solution to 0 °C and add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq.) in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours. Monitor by TLC or LC-MS.
-
Workup:
-
Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and perform the aqueous washes as described in Protocol 1.
-
-
Purification: Purify the crude product by flash column chromatography. Note: Some DCU may remain soluble; careful chromatography is often required for its complete removal.
Conclusion and Future Outlook
The selection of an acylation reagent is a critical decision in chemical synthesis that directly impacts yield, purity, and scalability. While classic reagents like acyl chlorides offer high reactivity, the trend in complex synthesis favors milder, more selective alternatives. Activated esters, exemplified by the structural class of This compound , provide a valuable balance of stability and reactivity. They serve as pre-activated, bench-stable reagents that circumvent the harsh conditions or difficult purifications associated with other methods.
For researchers in drug development, the ability to perform clean, predictable bond formations under mild conditions is paramount. While specific performance data on this compound remains to be published, the principles guiding its design are sound and align with the modern synthetic chemist's toolkit. Future research should focus on quantifying the reactivity of such esters and exploring the influence of the ortho-acetyl substituent on reaction kinetics and substrate scope, thereby fully defining its place among the array of commercially available acylation reagents.
References
- This compound - Suzhou Aobai Pharmaceutical.vertexaisearch.cloud.google.com.
- A Comparative Guide to Esterification Yields: Diazodiphenylmethane vs. Alternative Methods - Benchchem.vertexaisearch.cloud.google.com.
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- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.masterorganicchemistry.com.
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Unambiguous Structural Elucidation: A Comparative Guide to Confirming "2-Acetylphenyl 3-methoxy-4-nitrobenzoate" via X-ray Crystallography
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. For a novel synthesized compound such as "2-Acetylphenyl 3-methoxy-4-nitrobenzoate," unambiguous structural confirmation is paramount before proceeding with further studies. This guide provides an in-depth comparison of analytical techniques for structural elucidation, with a primary focus on the gold standard: single-crystal X-ray crystallography.
The Imperative of Absolute Structural Confirmation
The journey from a proposed chemical structure on paper to a validated molecular entity requires rigorous analytical confirmation. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety risks. While several analytical techniques provide structural information, single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a definitive and high-resolution map of atomic positions in a molecule.[1][2] This technique is unparalleled in its capacity to determine not only the connectivity of atoms but also their precise bond lengths, bond angles, and stereochemistry in the solid state.[3]
A Case Study: this compound
To illustrate the power of X-ray crystallography, we will consider the hypothetical synthesis of "this compound." The synthesis, anticipated to proceed via an esterification reaction between 2-hydroxyacetophenone and 3-methoxy-4-nitrobenzoyl chloride, could potentially yield isomers or unexpected rearrangement products. Therefore, definitive structural confirmation is essential.
Experimental Workflow: From Powder to Picture
The process of confirming a chemical structure by X-ray crystallography is a multi-step endeavor that demands patience and precision.
Detailed Experimental Protocol
1. Synthesis and Purification:
-
Synthesis: this compound is synthesized by reacting 2-hydroxyacetophenone with 3-methoxy-4-nitrobenzoyl chloride in the presence of a suitable base (e.g., triethylamine) and solvent (e.g., dichloromethane). The reaction is monitored by thin-layer chromatography (TLC).
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure compound. Purity is confirmed by ¹H NMR and mass spectrometry.
2. Growing High-Quality Single Crystals:
The critical and often most challenging step is obtaining single crystals suitable for X-ray diffraction.[4][5] A suitable crystal should be a single, well-ordered lattice, typically 0.1-0.3 mm in each dimension, and free of cracks or other defects.[6]
-
Method: Slow Evaporation. This is a common and effective technique for growing crystals of small organic molecules.[7][8]
-
A nearly saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane). The choice of solvent is crucial and often determined empirically.[4]
-
The solution is filtered into a clean vial, which is then loosely covered to allow for slow evaporation of the solvent.
-
The vial is left undisturbed in a vibration-free environment for several days to weeks.[4] As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form.
-
3. X-ray Diffraction Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.
-
The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[3][6]
4. Structure Solution and Refinement:
-
The collected diffraction data (a series of reflection intensities and positions) are processed to determine the unit cell dimensions and space group.
-
The "phase problem," the loss of phase information during data collection, is solved using computational methods to generate an initial electron density map.[9][10]
-
An initial molecular model is built into the electron density map, and the atomic positions and other parameters are refined against the experimental data until the calculated and observed diffraction patterns match as closely as possible.[6]
Expected Crystallographic Data for this compound
| Parameter | Expected Value/Information | Significance |
| Crystal System | e.g., Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | The dimensions and angles of the basic repeating unit of the crystal. |
| Bond Lengths | e.g., C=O, C-O, C-N (Å) | Provides precise measurements of the distances between atoms. |
| Bond Angles | e.g., O-C-C, C-N-O (°) | Defines the angles between adjacent chemical bonds. |
| Torsion Angles | e.g., Dihedral angle between the two aromatic rings | Describes the conformation of the molecule. |
| R-factor (R₁) | < 5% | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
The Broader Analytical Landscape: A Comparative Overview
While X-ray crystallography is the definitive method for structural elucidation, other techniques provide valuable, albeit often incomplete, structural information. The choice of technique depends on the specific question being asked and the nature of the sample.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Unambiguous 3D structure, bond lengths, bond angles, stereochemistry, packing.[1][3] | Provides absolute and high-resolution structural data.[1] | Requires a suitable single crystal, which can be difficult to obtain.[10] Provides information on the solid-state conformation only. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei, relative stereochemistry.[11] | Provides detailed information about the structure in solution. Does not require crystallization.[9] | Does not provide absolute stereochemistry or precise bond lengths and angles. Complex spectra can be difficult to interpret fully. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (high-resolution MS), fragmentation patterns.[12][13][14] | High sensitivity, requires very small amounts of sample. Can provide clues about the molecular structure from fragmentation.[12] | Does not provide information on the 3D arrangement of atoms or stereochemistry.[15] |
Decision-Making in Structural Elucidation
The following diagram illustrates a typical decision-making process for a chemist seeking to confirm the structure of a new compound.
Conclusion
For the definitive structural confirmation of a novel compound like "this compound," single-crystal X-ray crystallography is the most powerful and reliable method. It provides an unambiguous three-dimensional structure, which is critical for understanding its chemical and biological properties. While techniques like NMR and mass spectrometry are indispensable for initial characterization and for providing complementary information about the molecule in solution, they cannot replace the absolute certainty provided by a high-quality crystal structure. For researchers, scientists, and drug development professionals, a thorough understanding of the strengths and limitations of each analytical technique is essential for making informed decisions and ensuring the scientific integrity of their work.
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- CXMS: An Alternative to X-Ray Crystallography for Proteins - Thermo Fisher Scientific. (2013-04-29).
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- Mass Spectrometry Identifies Molecular Structures by Measuring Mass-to-Charge Ratios of Ions - GeneOnline News. (2025-12-01).
- Structural elucidation using mass spectrometry | Spectroscopy Class Notes - Fiveable.
- How is mass spectroscopy used to determine molecular structure? - Quora. (2019-10-22).
- Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics - MDPI.
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- Can single crystal X-ray diffraction determine a structure uniquely? - arXiv. (2020-08-23).
- Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure.
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- Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry. (2023-07-11).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate
Executive Summary: Prioritizing Safety and Compliance
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Acetylphenyl 3-methoxy-4-nitrobenzoate. As this specific compound's safety data is not extensively published, this guide synthesizes best practices derived from the known hazards of its core chemical structures: nitroaromatic compounds and benzoate esters. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. The foundational principle of this guide is that all waste containing this compound must be treated as hazardous and managed by a licensed disposal company.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of this compound is paramount to handling it safely. The molecule's structure, featuring a nitro group on an aromatic ring, dictates its primary hazards. Aromatic nitro compounds can be reactive and are often toxic.[1][2] Structurally similar compounds, such as methyl 4-nitrobenzoate, are classified as harmful to aquatic life with long-lasting effects.[3] Therefore, environmental release must be strictly avoided.[3][4]
| Hazard Profile | Description | Primary Concern & Rationale |
| Environmental Toxicity | Harmful to aquatic life with long-lasting effects.[3] | Environmental Contamination: The compound's persistence and aquatic toxicity mean it must never be disposed of down the drain or in regular trash.[3][5] Such actions would violate environmental regulations and harm ecosystems. |
| Reactivity | The nitroaromatic group is an "explosophore," a functional group that can make a compound explosive, especially when multiple nitro groups are present.[2] It is a strong oxidizer and can react violently with reducing agents, strong bases, and metals.[6][7] | Personnel Safety & Fire/Explosion Risk: Improper segregation is the most significant risk. Mixing this waste with incompatible chemicals can trigger a violent, exothermic reaction, potentially leading to fire or explosion.[8][9] |
| Human Health | While specific data is limited, related nitroaromatic compounds can cause skin, eye, and respiratory irritation.[10][11][12] They can be absorbed through the skin.[7] | Occupational Exposure: Direct contact and inhalation of dust must be minimized through engineering controls and appropriate Personal Protective Equipment (PPE). |
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in any form—pure compound, solutions, or waste.[11] All PPE should be inspected for integrity before each use.[13]
| PPE Category | Item | Standard & Justification |
| Eye & Face Protection | Safety Goggles & Face Shield | Must conform to OSHA 29 CFR 1910.133 or EN 166 standards.[11][14] A face shield is required when there is any risk of splashing or dust generation. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves provide suitable protection for incidental contact.[11] Always inspect gloves before use and change them immediately if contamination occurs.[13] |
| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned lab coat protects against incidental contact and potential splashes.[11] |
| Respiratory Protection | Dust Mask or Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is required when handling the solid compound outside of a fume hood or if dust generation is possible.[11] |
Critical Incompatibility and Waste Segregation Protocol
Proper segregation is the most critical step in preventing dangerous reactions in the laboratory and at waste consolidation facilities. Waste containing this compound must NEVER be mixed with the following chemical classes.
| Incompatible Chemical Class | Potential Hazard of Mixing |
| Strong Reducing Agents (e.g., metal hydrides, sulfides) | Vigorous, potentially explosive reaction.[7] |
| Strong Oxidizing Agents (e.g., perchloric acid, peroxides) | Increased risk of fire and explosion.[6][9] |
| Strong Bases (e.g., sodium hydroxide, potassium hydroxide) | Aromatic nitro compounds may explode in the presence of a strong base, even in solution.[7] |
| Strong Acids (e.g., concentrated nitric, sulfuric acid) | Risk of violent, exothermic reaction.[15][16] Nitric acid, in particular, reacts violently with many organic compounds.[8] |
| Metals (e.g., powdered aluminum, zinc) | Can cause a violent reaction.[8] |
Actionable Directive: Waste this compound must be collected in a dedicated, clearly labeled hazardous waste container. Do not add any other chemical waste to this container without first verifying compatibility.
Step-by-Step Disposal Procedures
The only acceptable disposal method is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[3][10]
Disposal of Solid Waste & Unused Product
-
Don Appropriate PPE: Before beginning, ensure all PPE listed in Section 3.0 is worn correctly.
-
Prepare the Waste Container:
-
Select a compatible, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (HDPE) is a suitable choice.
-
Affix a "Hazardous Waste" label.
-
Clearly write the full chemical name: "this compound," the associated hazards (e.g., Toxic, Environmental Hazard), and the date you begin accumulating waste.[17]
-
-
Transfer the Waste: In a designated area such as a chemical fume hood, carefully transfer the solid waste into the prepared container using a clean spatula or scoop. Crucially, perform this action slowly and carefully to avoid creating dust. [3][12]
-
Seal and Store: Securely seal the container. Store it in a designated Satellite Accumulation Area (SAA), away from the incompatible materials listed in Section 4.0.[17] The SAA should be a secondary containment bin or cabinet.
-
Arrange for Pickup: Once the container is full or has been in storage for the maximum time allowed by your institution (typically less than one year), arrange for pickup by EHS.[17]
Disposal of Contaminated Materials (Gloves, Wipes, Weigh Boats)
-
Segregate: All disposable items that have come into direct contact with this compound are considered hazardous waste.
-
Contain: Place these items in a heavy-duty plastic bag or a lined, sealable container.
-
Label: Clearly label the bag or container as "Hazardous Waste" with the chemical name.
-
Dispose: This container should be disposed of alongside the primary chemical waste container via EHS.
Emergency Procedures: Spill Management
Accidental spills must be treated as a serious incident. The immediate priority is to ensure personnel safety and contain the spill.[18]
-
ALERT & EVACUATE: Immediately alert all personnel in the vicinity. Evacuate the immediate area.[19][20]
-
CONTROL IGNITION SOURCES: If the spill occurs near any equipment, turn off all potential ignition and heat sources, if it is safe to do so.[19]
-
ASSESS & SEEK HELP: For a large spill (greater than 1 liter or as defined by your institution), or if you are ever unsure, evacuate the area, close the doors, and call your institution's emergency number or 911.[19][20] Do not attempt to clean up a major spill without specialized training.
-
MANAGE MINOR SPILLS (If Trained):
-
Don Enhanced PPE: Wear all PPE from Section 3.0, including respiratory protection.
-
Contain the Spill: Prevent the spill from spreading by creating a dike around it with a non-combustible absorbent material like vermiculite, kitty litter, or sand.[20][21] Do not use paper towels or other combustible materials.
-
Absorb and Collect: Gently cover the spill with the absorbent material. Once the liquid is fully absorbed (or for a solid spill), carefully sweep the material into a designated hazardous waste container.[3][7] Avoid creating dust.
-
Decontaminate: Clean the spill area with a soap and water solution, collecting the cleaning materials as hazardous waste.
-
Package for Disposal: Seal and label the container with all spill cleanup materials and dispose of it as hazardous waste.[20]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Caption: Disposal workflow from preparation to final pickup.
References
- SAFETY DATA SHEET for Methyl 4-nitrobenzo
- SAFETY DATA SHEET for Methyl 3-nitrobenzo
- SAFETY DATA SHEET for Methyl 4-fluoro-3-nitrobenzo
- Personal protective equipment for handling 3-Nitrobenzaldoxime. (2025). BenchChem.
- SAFETY DATA SHEET for Methyl 3-nitrobenzo
- Organic Nitro Compounds Waste Comp
- Examples of Incompatible Chemicals. University of California, Santa Barbara.
- Lab5 procedure esterific
- Personal Protective Equipment (PPE). CHEMM.
- Personal Protective Equipment. (2025). US EPA.
- Spill Control/Emergency Response. (2025). EHSO Manual 2025-2026.
- 2,4-dinitrofluorobenzene - Report. CAMEO Chemicals | NOAA.
- Chemical Incomp
- SAFETY DATA SHEET for Methyl 2-nitrobenzo
- Emergency Response Plan. Active AgriScience.
- Chemical Spill Procedures - Step By Step Guide. Chem Klean.
- Partial List of Chemical Incompatibilities. University of Nevada, Reno Environmental Health & Safety.
- Chemical Spill Procedures. University of Toronto Environmental Health & Safety.
- SAFETY DATA SHEET for 2-Methyl-4-nitrobenzoic acid. (2014). Fisher Scientific.
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Personal protective equipment for handling 2-Acetylphenyl 3-methoxy-4-nitrobenzoate
A Researcher's Guide to Safely Handling 2-Acetylphenyl 3-methoxy-4-nitrobenzoate
As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical compounds, such as this compound, for which extensive safety data may not be readily available, demands a meticulous and informed approach. This guide provides essential safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind the recommended procedures. Our goal is to empower you with the knowledge to work safely and effectively, making this a trusted resource in your laboratory.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structure, featuring an aromatic nitro group and an ester linkage, allows us to extrapolate necessary safety protocols from well-documented analogous compounds. Aromatic nitro compounds are known for their potential toxicity and reactivity, while esters can be labile and may carry the toxicological properties of their constituent parts. Therefore, a cautious and comprehensive approach to handling is paramount.
Core Safety Directives and Rationale
Given the presence of the nitroaromatic moiety, we must consider the potential for this compound to be a skin and eye irritant, and possibly harmful if inhaled or ingested. Aromatic nitro compounds can also pose long-term health risks, and some are known to be mutagenic. The acetylphenyl and methoxybenzoate portions of the molecule suggest that while it may be a solid at room temperature, it could have some volatility, especially if heated.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE when working with this compound, with a rationale rooted in the potential hazards associated with its chemical class.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes, aerosols, and fine dust particles that could cause serious eye irritation or damage.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, which can lead to irritation, sensitization, or systemic toxicity through dermal absorption.[1][2][4] Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | A laboratory coat, preferably a chemically resistant one. | Protects skin and personal clothing from accidental spills and contamination.[1][2] |
| Respiratory Protection | To be used in a well-ventilated area, such as a certified chemical fume hood. If weighing or transferring fine powders where dust may be generated, a NIOSH-approved respirator (e.g., N95) may be necessary. | Minimizes the inhalation of aerosols or fine powders, which is a primary route of exposure for many chemicals.[2][5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial to minimize exposure and prevent accidents. The following procedural steps are designed to guide you through the common laboratory manipulations of this compound.
Preparation and Weighing
-
Designated Work Area : All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to ensure adequate ventilation.[2]
-
Gather Materials : Before starting, ensure all necessary equipment, such as spatulas, weighing paper, and sealable containers, are within easy reach inside the fume hood.
-
Don PPE : Put on all required personal protective equipment as outlined in the table above.
-
Weighing : Carefully open the container and use a clean spatula to transfer the desired amount of the compound onto weighing paper or into a tared container. Avoid creating dust. If the compound is a fine powder, consider using a balance with a draft shield.
-
Container Sealing : Promptly and securely seal the primary container after dispensing the chemical.
Solubilization and Reactions
-
Solvent Addition : If dissolving the compound, add the solvent slowly to the solid to minimize splashing.
-
Temperature Control : If heating is required, use a well-controlled heating mantle or bath. Aromatic nitro compounds can be reactive, especially at elevated temperatures and under alkaline conditions.[6]
-
Closed Systems : Whenever possible, conduct reactions in a closed system to prevent the release of vapors.
Workflow Diagram for Handling Procedures
The following diagram illustrates the logical flow of operations when handling this compound.
Caption: Experimental workflow for handling this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is not only a regulatory requirement but also a critical aspect of laboratory safety and environmental responsibility.
-
Solid Waste : All solid waste contaminated with this compound, including weighing paper, gloves, and disposable lab coats, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams. Aromatic nitro compounds can be incompatible with strong acids, bases, and reducing agents.[6]
-
Empty Containers : The original container, even if "empty," should be treated as hazardous waste and disposed of according to your institution's guidelines.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Spill : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these guidelines, you are not just following a set of rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- BenchChem. (n.d.). Personal protective equipment for handling Acid-PEG3-PFP ester.
- International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety.
- Chemdiv. (n.d.). Compound 2-acetyl-4-methoxyphenyl 3-nitrobenzoate.
- BenchChem. (n.d.). Personal protective equipment for handling oleanolic acid beta-D-glucopyranosyl ester.
- BASF. (2026, January 13). Safety Data Sheet.
- ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds?.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
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- Fisher Scientific. (n.d.). Safety Data Sheet.
- Missouri S&T. (n.d.). Aromatic Nitro Compounds.
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- CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS.
- Fisher Scientific. (2011, February 23). Safety Data Sheet.
- National Institutes of Health. (n.d.). (4-Acetylphenyl) 2-nitrobenzoate. In PubChem.
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- Home Sunshine Pharma. (n.d.). Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate CAS 334952-07-7.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
